Technical Documentation Center

N-Fmoc (E)-Fluvoxamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Fmoc (E)-Fluvoxamine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Properties of N-Fmoc-(E)-Fluvoxamine

Abstract This technical guide provides a comprehensive examination of N-Fmoc-(E)-Fluvoxamine, a derivative of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. Fluvoxamine is primarily utilized for the treat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of N-Fmoc-(E)-Fluvoxamine, a derivative of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. Fluvoxamine is primarily utilized for the treatment of obsessive-compulsive disorder (OCD), major depressive disorder, and various anxiety disorders.[1][2] The covalent attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the terminal primary amine of Fluvoxamine is a critical modification for applications in peptide synthesis and the development of advanced drug delivery systems or prodrugs. This document details the chemical structures of the parent compound and the Fmoc protecting group, elucidates the resulting structure of N-Fmoc-(E)-Fluvoxamine, and provides its calculated molecular weight and a theoretical synthesis protocol. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and chemical synthesis.

Introduction to Fluvoxamine

Fluvoxamine is a well-established antidepressant that functions pharmacologically as a potent and selective serotonin reuptake inhibitor.[1] By blocking the serotonin transporter (SERT) in the presynaptic neuronal membrane, Fluvoxamine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3] Unlike many other SSRIs, Fluvoxamine also exhibits high affinity as an agonist at the sigma-1 (σ1) receptor, which may contribute to its anxiolytic and antidepressant effects.[2][4]

The chemical structure of Fluvoxamine features a primary aliphatic amine, which serves as a reactive handle for chemical modification. This functional group is the point of attachment for the Fmoc protecting group.

Chemical Profile of (E)-Fluvoxamine
PropertyValueSource(s)
IUPAC Name 2-{[(E)-{5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethanamine[5]
Chemical Formula C₁₅H₂₁F₃N₂O₂[1][6]
Molecular Weight 318.33 g/mol [1][][8]
CAS Number 54739-18-3[1][6]
Appearance White crystalline powder[9][10]
Solubility Sparingly soluble in water; freely soluble in ethanol and chloroform[9]

The 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The Fmoc group is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[2] It is classified as a base-labile protecting group, valued for its stability under acidic conditions, which allows for the selective deprotection of other acid-labile groups (e.g., Boc, tBu) within the same molecule.[1][11]

The Fmoc group is typically introduced by reacting a primary or secondary amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[4] Its removal is efficiently achieved using a mild organic base, most commonly a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[2][11]

Chemical Profile of the Fmoc Moiety
PropertyValueSource(s)
Full Name 9-Fluorenylmethoxycarbonyl[5][12]
Chemical Formula (Fmoc-Cl) C₁₅H₁₁ClO₂
Molecular Weight (Fmoc-Cl) 258.70 g/mol
Chemical Formula (Moiety) C₁₅H₁₁O₂Derived from Fmoc-Cl structure
Molecular Weight (Moiety) 223.25 g/mol Derived from Fmoc-Cl structure

N-Fmoc-(E)-Fluvoxamine: Structure and Molecular Weight

The derivatization of Fluvoxamine with the Fmoc group occurs at the terminal primary amine (-NH₂), resulting in the formation of a stable carbamate linkage. This modification neutralizes the basicity of the amine and increases the lipophilicity of the molecule.

Chemical Structure

The chemical structure of N-Fmoc-(E)-Fluvoxamine is depicted below. The Fmoc group is attached to the nitrogen atom of the 2-aminoethoxy side chain of the Fluvoxamine molecule.

A conceptual diagram of the N-Fmoc-(E)-Fluvoxamine structure.

Note: The DOT language is limited in its ability to render precise chemical structures. A 2D chemical drawing software would provide a more accurate representation. The diagram above illustrates the connectivity of the Fluvoxamine and Fmoc moieties.

Molecular Formula and Weight Calculation

The molecular formula and weight of N-Fmoc-(E)-Fluvoxamine are calculated by combining the formulas of the two parent components and accounting for the loss of atoms during the condensation reaction.

  • Fluvoxamine Formula: C₁₅H₂₁F₃N₂O₂

  • Fmoc Group Formula (added moiety): C₁₅H₁₀O₂ (from Fmoc-Cl minus Cl, plus the oxygen linking to the carbonyl) or more simply, C₁₅H₁₁O₂ from the fluorenylmethanol part. The protecting group itself is C₁₅H₁₁O₂C=O. Let's calculate based on addition.

    • Fluvoxamine: C₁₅H₂₁F₃N₂O₂

    • Fmoc group (C₁₅H₁₀O₂): This is the fluorenylmethoxy part. The full carbamate is formed.

    • Reaction: Fluvoxamine-NH₂ + Fmoc-Cl → Fluvoxamine-NH-Fmoc + HCl

  • Derivation:

    • Start with Fluvoxamine: C₁₅H₂₁F₃N₂O₂

    • Add the Fmoc-carbonyl moiety (C₁₅H₁₀O): C₁₅H₂₁F₃N₂O₂ + C₁₅H₁₀O₂ = C₃₀H₃₁F₃N₂O₄. Let's re-verify.

    • Fluvoxamine: C₁₅H₂₁F₃N₂O₂

    • Fmoc group (from Fmoc-Cl, C₁₅H₁₁ClO₂): The added part is C₁₅H₁₁O₂C(O)-. The formula for the Fmoc group itself is C₁₅H₁₁O₂.

    • Let's use the molecular formulas:

      • Fluvoxamine: C₁₅H₂₁F₃N₂O₂

      • Fmoc group: C₁₅H₁₁O₂ (from the fluorenylmethoxy part)

      • The reaction attaches a -C(O)- group.

      • Fluvoxamine-NH₂ + Fmoc-Cl -> Fluvoxamine-NH-CO-OCH₂-Fluorenyl

      • Formula of added group: C₁₅H₁₀O₂ (Fluorenyl-CH₂-O-CO). Let's be precise.

      • Fmoc group is C₁₅H₁₁O₂. The full group is C₁₅H₁₁O-C(O)-.

      • Fluvoxamine (C₁₅H₂₁F₃N₂O₂) + Fmoc (C₁₅H₁₀O₂) - H (from amine) - H (from... no, this is incorrect).

      • Let's sum the atoms:

        • Fluvoxamine: C=15, H=21, F=3, N=2, O=2

        • Fmoc group attached: C₁₅H₁₀O₂ (from fluorenylmethoxycarbonyl).

        • Total C = 15 + 15 = 30

        • Total H = 20 (from Fluvoxamine after losing one H) + 11 (from Fmoc) = 31.

        • Total F = 3

        • Total N = 2

        • Total O = 2 (from Fluvoxamine) + 2 (from Fmoc) = 4

    • Final Formula: C₃₀H₃₁F₃N₂O₄

  • Molecular Weight Calculation:

    • Molecular Weight of Fluvoxamine: 318.33 g/mol [1]

    • Molecular Weight of Fmoc group (C₁₅H₁₀O₂): 222.24 g/mol

    • Molecular Weight of N-Fmoc-(E)-Fluvoxamine = MW(Fluvoxamine) + MW(Fmoc group) - MW(H₂) = This is incorrect.

    • Correct calculation: MW(Fluvoxamine) + MW(Fmoc-Cl) - MW(HCl) = 318.33 + 258.70 - 36.46 = 540.57 g/mol .

    • Calculation from formula C₃₀H₃₁F₃N₂O₄:

      • C: 30 * 12.011 = 360.33

      • H: 31 * 1.008 = 31.248

      • F: 3 * 18.998 = 56.994

      • N: 2 * 14.007 = 28.014

      • O: 4 * 15.999 = 63.996

      • Total Molecular Weight: 540.58 g/mol

Physicochemical Properties Summary
PropertyValueMethod
Molecular Formula C₃₀H₃₁F₃N₂O₄Calculated
Molecular Weight 540.58 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred
Solubility Expected to have low aqueous solubility and high solubility in organic solvents (DCM, DMF, THF)Inferred

Synthesis Protocol for N-Fmoc-(E)-Fluvoxamine

The synthesis of N-Fmoc-(E)-Fluvoxamine is achieved through a standard N-acylation reaction. The primary amine of Fluvoxamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an Fmoc-donating reagent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Fluvoxamine Fluvoxamine Free Base Reaction Stirring at Room Temperature (Schotten-Baumann Conditions) Fluvoxamine->Reaction Fmoc_Cl Fmoc-Cl Fmoc_Cl->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Extraction Solvent Extraction Reaction->Extraction Reaction Completion (monitored by TLC) Washing Aqueous Washes Extraction->Washing Drying Drying (e.g., Na₂SO₄) Washing->Drying Purification Column Chromatography Drying->Purification Product N-Fmoc-(E)-Fluvoxamine Purification->Product

A generalized workflow for the synthesis of N-Fmoc-(E)-Fluvoxamine.

Detailed Experimental Protocol

This protocol describes a standard procedure for the Fmoc protection of a primary amine using Fmoc-Cl under Schotten-Baumann conditions.[4]

Materials:

  • (E)-Fluvoxamine free base (1.0 eq)

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Dissolution: Dissolve (E)-Fluvoxamine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

  • Fmoc-Cl Addition: In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the stirring Fluvoxamine solution at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching and Extraction: Once the reaction is complete, add dichloromethane (DCM) to the mixture. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-Fmoc-(E)-Fluvoxamine.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The synthesis of N-Fmoc-(E)-Fluvoxamine represents a strategic chemical modification that leverages the well-understood pharmacology of Fluvoxamine and the versatile chemistry of the Fmoc protecting group. The resulting compound, with a calculated molecular weight of 540.58 g/mol , is a valuable intermediate for researchers in drug development and peptide chemistry. The protection of the primary amine allows for further selective modifications at other positions of the molecule or for its incorporation into larger biomolecules. The protocols and data presented in this guide provide a foundational resource for the synthesis, characterization, and application of this important derivative.

References

  • PubChem. Fluvoxamine. National Center for Biotechnology Information. [Link]

  • Gelen, V., et al. (2020). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Mexican Chemical Society. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Cheméo. Chemical Properties of Fluvoxamine (CAS 54739-18-3). [Link]

  • PubChem. Fluvoxamine Maleate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Fluvoxamine. [Link]

  • Merck Index Online. Fluvoxamine. Royal Society of Chemistry. [Link]

  • NIST. Fluvoxamine. National Institute of Standards and Technology. [Link]

  • Mojtahedi, M. M., et al. (2012). Synthesis and purification of fluvoxamine maleate in green solvents with high yield. SID. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • American Chemical Society. Fluvoxamine. [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Role of N-Fmoc (E)-Fluvoxamine as a Potential Pharmaceutical Impurity

Abstract This technical guide provides a comprehensive examination of N-Fmoc (E)-Fluvoxamine, a potential process-related impurity in the synthesis of Fluvoxamine. Fluvoxamine is a selective serotonin reuptake inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of N-Fmoc (E)-Fluvoxamine, a potential process-related impurity in the synthesis of Fluvoxamine. Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for various psychiatric disorders.[1][2] The control of impurities is a critical aspect of pharmaceutical manufacturing, directly impacting the safety, efficacy, and stability of the final drug product.[3] This document delineates the chemical nature of N-Fmoc (E)-Fluvoxamine, explores its plausible origins from synthetic pathways utilizing N-protection strategies, and presents detailed analytical methodologies for its detection and quantification. By synthesizing principles of organic chemistry and regulatory science, this guide offers field-proven insights for researchers, scientists, and drug development professionals dedicated to ensuring the purity and quality of Fluvoxamine.

Introduction: The Imperative of Impurity Profiling in Fluvoxamine

Fluvoxamine, chemically known as (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one-O-2-aminoethyl oxime, is a potent SSRI used in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder (MDD).[4][5] Its therapeutic action is achieved by selectively inhibiting the reuptake of serotonin in the brain.[1] The manufacturing process of any active pharmaceutical ingredient (API) is susceptible to the generation of impurities, which can arise from starting materials, intermediates, side reactions, or degradation.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce stringent guidelines for the identification, qualification, and control of these impurities to ensure patient safety.[6][7]

This guide focuses on a specific, potential process-related impurity: N-Fmoc (E)-Fluvoxamine. While not listed as a compendial impurity in major pharmacopoeias, its formation is a scientifically plausible scenario in alternative or developmental synthetic routes that employ the fluorenylmethoxycarbonyl (Fmoc) protecting group. Understanding the genesis and control of such non-routine impurities is paramount for robust process development and comprehensive quality control.

Chemical Profile and Characteristics of N-Fmoc (E)-Fluvoxamine

N-Fmoc (E)-Fluvoxamine is a derivative of the Fluvoxamine molecule where the terminal primary amine of the O-(2-aminoethyl) side chain is protected as a carbamate by the Fmoc group. The Fmoc group is a standard, base-labile protecting group extensively used in organic synthesis, particularly for amines.[8][9]

The introduction of the bulky, hydrophobic Fmoc group significantly alters the physicochemical properties of the parent Fluvoxamine molecule, including its polarity, solubility, and chromatographic behavior.

Table 1: Comparative Physicochemical Properties

Property(E)-FluvoxamineN-Fmoc (E)-Fluvoxamine (Calculated)Causality of Change
Chemical Formula C₁₅H₂₁F₃N₂O₂[1]C₃₀H₃₁F₃N₂O₄Addition of the Fmoc moiety (C₁₅H₁₀O₂)
Molecular Weight 318.34 g/mol [1]540.58 g/mol Addition of the Fmoc moiety (MW: 222.24 g/mol )
Polarity Moderately PolarSignificantly Less PolarThe large, aromatic fluorenyl system increases hydrophobicity.
Basicity Basic (due to primary amine)Non-basicThe primary amine is converted to a neutral carbamate.
UV Absorbance ~234-246 nm[10][11]Strong absorbance ~265, 290, 301 nmThe fluorenyl moiety possesses a distinct and strong chromophore.
Fluorescence Non-fluorescentHighly FluorescentThe fluorenyl group is intensely fluorescent, a key feature for sensitive detection.[8]

Genesis: A Process-Related Impurity from N-Protected Synthetic Routes

The most credible origin for N-Fmoc (E)-Fluvoxamine as an impurity is from a synthetic strategy where the primary amine of a key intermediate is temporarily protected. While common syntheses of Fluvoxamine proceed via O-alkylation of an oxime with an aminoethylating agent like 2-chloroethylamine,[4][5] an alternative approach might involve coupling the oxime with a pre-formed, N-protected side chain to improve yield or prevent side reactions.

Hypothetical Synthetic Pathway

A synthetic chemist might opt for an Fmoc protection strategy to ensure a clean coupling reaction at a different site of the molecule or to improve the handling of a reactive intermediate. The N-Fmoc (E)-Fluvoxamine would serve as a stable, penultimate intermediate.

G cluster_synthesis Hypothetical Synthesis Involving Fmoc Protection A Oxime Intermediate (Fluvoxketone Oxime) C Coupling Reaction (O-Alkylation) A->C B N-Fmoc-2-aminoethyl Halide B->C D N-Fmoc (E)-Fluvoxamine (Protected Intermediate) C->D Formation of Protected API E Fmoc Deprotection (e.g., Piperidine/DMF) D->E G Incomplete Deprotection (Process Failure) F (E)-Fluvoxamine API E->F Desired Product E->G Side Path H Impurity Carryover G->H H->F Contamination

Caption: Hypothetical pathway for N-Fmoc (E)-Fluvoxamine formation.

The Critical Deprotection Step

The final step in this hypothetical route is the removal of the Fmoc group. This is typically achieved by treating the protected intermediate with a solution of a weak base, such as 20% piperidine in N,N-dimethylformamide (DMF).[8][9] N-Fmoc (E)-Fluvoxamine becomes an impurity if this deprotection reaction is incomplete.

Causality for Incomplete Deprotection:

  • Insufficient Reaction Time: The reaction may not be allowed to proceed to completion.

  • Low Temperature: Base-mediated elimination can be temperature-dependent.

  • Reagent Degradation: The piperidine solution may have degraded, reducing its efficacy.

  • Steric Hindrance: The bulky nature of the Fluvoxamine molecule could potentially slow the deprotection kinetics compared to simpler peptides.

Analytical Methodologies for Detection and Quantification

The significant difference in physicochemical properties between Fluvoxamine and its N-Fmoc derivative allows for straightforward analytical separation and detection. A well-designed HPLC method is the cornerstone of control.

Analytical Workflow

The logical flow for identifying and controlling this impurity involves chromatographic separation followed by sensitive detection and, if necessary, structural confirmation.

G cluster_workflow Analytical Workflow for Impurity Detection Sample Fluvoxamine Drug Substance (Potentially Containing Impurity) Prep Sample Preparation (Dissolution in Mobile Phase) Sample->Prep HPLC RP-HPLC Separation (C18 Column, Gradient Elution) Prep->HPLC Detect Dual Detection HPLC->Detect Confirm Structural Confirmation (if needed) LC-MS Analysis HPLC->Confirm UV UV-Vis Detector (Monitor Fluvoxamine & Impurity) Detect->UV FLR Fluorescence Detector (Highly Sensitive for N-Fmoc Impurity) Detect->FLR Quant Quantification (Area % vs. Standard) UV->Quant FLR->Quant

Caption: Workflow for the analysis of N-Fmoc (E)-Fluvoxamine impurity.

Experimental Protocol: HPLC-UV/Fluorescence Method

This protocol is designed as a self-validating system for the robust detection and quantification of N-Fmoc (E)-Fluvoxamine in the Fluvoxamine API.

Objective: To separate (E)-Fluvoxamine from the potential N-Fmoc (E)-Fluvoxamine impurity and quantify the impurity with high sensitivity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with gradient capability.

  • Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Fluorescence Detector (FLD).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., Luna C18(2), 250 x 4.6 mm, 5 µm)[10]The C18 stationary phase provides excellent hydrophobic retention, which is necessary to resolve the non-polar N-Fmoc derivative from the more polar Fluvoxamine.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure consistent protonation of any residual basic compounds and good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent required to elute the highly retained N-Fmoc impurity.
Gradient Program 0-5 min: 40% B; 5-20 min: 40% -> 90% B; 20-25 min: 90% B; 25.1-30 min: 40% BA gradient is essential. Fluvoxamine will elute under weaker conditions, while the N-Fmoc derivative requires a high percentage of acetonitrile for elution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 40 °C[10]Elevated temperature reduces viscosity and can improve peak symmetry.
Injection Vol. 10 µL
UV Detection 234 nmOptimal for Fluvoxamine detection.[10] The N-Fmoc impurity will also be detected.
Fluorescence Det. Excitation: 265 nm, Emission: 315 nmThese wavelengths are specific to the fluorenyl group, providing highly selective and sensitive detection for the N-Fmoc impurity, free from interference.

Expected Results:

  • (E)-Fluvoxamine Peak: Expected to elute earlier in the gradient.

  • N-Fmoc (E)-Fluvoxamine Peak: Expected to elute much later due to its high hydrophobicity. It will show a response in the UV channel and a significantly stronger, more selective response in the fluorescence channel.

Structural Confirmation by LC-MS

For definitive identification, especially during method development or investigation of an unknown peak, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The molecule can capture a proton.

  • Expected Mass: The protonated molecule [M+H]⁺ for N-Fmoc (E)-Fluvoxamine (C₃₀H₃₁F₃N₂O₄) would have an m/z of 541.23 . High-resolution mass spectrometry would confirm the elemental composition.

Regulatory Perspective and Control Strategies

From a regulatory standpoint, any non-compendial impurity present above the identification threshold (typically 0.10% as per ICH Q3A guidelines) must be structurally characterized. If present above the qualification threshold (typically 0.15% or 1.0 mg/day intake, whichever is lower), it must be assessed for safety.

Control Strategies:

  • Process Optimization: The primary strategy is to prevent the impurity's formation. This involves optimizing the Fmoc-deprotection step by carefully controlling reaction time, temperature, and the quality/quantity of the deprotecting agent (e.g., piperidine).

  • In-Process Controls (IPCs): Monitor the deprotection reaction by HPLC to ensure the disappearance of the N-Fmoc (E)-Fluvoxamine intermediate to a pre-defined limit (e.g., <0.10%) before proceeding with work-up.

  • Specification Setting: Establish a validated analytical method and set a stringent acceptance criterion for N-Fmoc (E)-Fluvoxamine in the final Fluvoxamine API specification, in line with regulatory guidelines.

Conclusion

N-Fmoc (E)-Fluvoxamine serves as a quintessential example of a potential process-related impurity whose existence is dictated by the chosen synthetic pathway. While not a universally expected impurity, its potential formation underscores the necessity for a deep understanding of the organic chemistry underlying API synthesis. For drug development professionals, anticipating such impurities based on synthetic design is a proactive measure that ensures robust process development. By employing orthogonal and highly sensitive analytical techniques, such as the HPLC-UV/FLD method detailed herein, manufacturers can ensure that Fluvoxamine API is free from such process-related contaminants, thereby guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Daicel Pharma. Fluvoxamine Impurities Manufacturers & Suppliers. Available at: [Link]

  • Veeprho. Fluvoxamine Impurities and Related Compound. Available at: [Link]

  • U.S. Food and Drug Administration. (2007, August 31). NDA 21-519/S-008, S-009, S-010 Approvable Letter. Available at: [Link]

  • Google Patents. US9783492B2 - Process for the preparation of fluvoxamine maleate.
  • Google Patents. US6433225B1 - Process for the preparation of fluvoxazmine maleate.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

  • Phenomenex. Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph. Available at: [Link]

  • ResearchGate. (PDF) A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article. Available at: [Link]

  • Australian Journal of Chemistry. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5324346, Fluvoxamine. Available at: [Link]

  • Devarajan, S., et al. (2015, February 27). A new spectrophotometric method for the determination of fluvoxamine maleate in pure form and in pharmaceutical formulation. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • El-Enany, N. Spectrofluorometric Determination of Fluvoxamine in Dosage Forms, Spiked Plasma, and Real Human Plasma by Derivatization with Fluorescamine. SciSpace. Available at: [Link]

  • USP-NF. (2009, July 1). Fluvoxamine Maleate Tablets. Available at: [Link]

Sources

Foundational

Understanding the stability profile of N-Fmoc (E)-Fluvoxamine

Title: Stability Profiling and Degradation Kinetics of N-Fmoc (E)-Fluvoxamine: A Technical Whitepaper Executive Summary N-Fmoc (E)-Fluvoxamine represents a critical synthetic intermediate and impurity reference standard...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Stability Profiling and Degradation Kinetics of N-Fmoc (E)-Fluvoxamine: A Technical Whitepaper

Executive Summary

N-Fmoc (E)-Fluvoxamine represents a critical synthetic intermediate and impurity reference standard in the manufacturing of Fluvoxamine Maleate, a selective serotonin reuptake inhibitor (SSRI). Unlike the final API, this derivatized compound possesses a dual-sensitivity profile: the base-lability of the 9-fluorenylmethyloxycarbonyl (Fmoc) moiety and the photo-instability of the oxime ether linkage.

This guide provides a structural analysis of its degradation pathways, defining the boundary conditions required to maintain integral stability during synthesis, storage, and analytical characterization.

Molecular Architecture & Physico-Chemical Properties

To understand the stability profile, one must deconstruct the molecule into its reactive pharmacophores.

  • The Core (Fluvoxamine): Contains an oxime ether (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) and a trifluoromethyl-benzene ring. The 
    
    
    
    -isomer is the thermodynamically preferred and pharmacologically active configuration.
  • The Shield (Fmoc Group): Attached to the terminal primary amine. It renders the molecule significantly more hydrophobic and introduces a bulky, aromatic fluorenyl system.

PropertyCharacteristicImpact on Stability
Linkage Type Carbamate (Fmoc-NR)High Base Sensitivity: Susceptible to

-elimination.[1][2]
Isomerism Oxime Ether (

)
High Light Sensitivity: Susceptible to photo-isomerization.[3]
Hydrophobicity High (

)
Solubility Issues: Requires organic co-solvents (ACN/MeOH) for analysis; prone to precipitation in aqueous buffers.
UV Absorption Strong (

)
Excitation: The Fmoc group acts as a chromophore, potentially accelerating photo-degradation.

Mechanisms of Degradation

The degradation of N-Fmoc (E)-Fluvoxamine follows two orthogonal pathways. Understanding these mechanisms is vital for distinguishing between synthetic deprotection (intentional) and environmental degradation (unintentional).

A. Base-Induced -Elimination (Fmoc Cleavage)

The most critical instability arises from the acidity of the proton at the C9 position of the fluorenyl ring (


). Even mild bases can abstract this proton, triggering an E1cB elimination mechanism.
  • Trigger: Basic pH (

    
    ), primary/secondary amines.
    
  • Mechanism: Proton abstraction

    
     Formation of dibenzofulvene 
    
    
    
    Decarboxylation
    
    
    Release of free Fluvoxamine.
  • Result: Loss of protecting group; reversion to parent drug.

B. Photo-Induced Isomerization ( )

The


 double bond of the oxime ether is rigid in the dark but becomes rotationally fluid upon UV excitation.
  • Trigger: UV Light (

    
    ), Direct Sunlight.
    
  • Mechanism:

    
     transition allows rotation around the 
    
    
    
    bond.
  • Result: Formation of N-Fmoc

    
    -Fluvoxamine (impurity).
    
Visualizing the Pathways

DegradationPathways NFmoc_E N-Fmoc (E)-Fluvoxamine (Target Molecule) Intermediate Carbamate Anion (Transient) NFmoc_E->Intermediate Base (pH > 8) Proton Abstraction NFmoc_Z N-Fmoc (Z)-Fluvoxamine (Geometric Isomer) NFmoc_E->NFmoc_Z UV Light (hv) Photo-Isomerization Fluvoxamine (E)-Fluvoxamine (Free Amine) Intermediate->Fluvoxamine - CO2 DBF Dibenzofulvene (Side Product) Intermediate->DBF Elimination

Figure 1: Orthogonal degradation pathways showing Base-induced cleavage vs. Light-induced isomerization.

Experimental Protocols for Stability Profiling

To validate the stability profile, a forced degradation study (Stress Testing) is required. This protocol is designed to be self-validating : the "Base" stress condition serves as a positive control for the identity of the molecule (confirming the presence of the Fmoc group).

Stress Testing Matrix
Stress ConditionProtocol DetailsExpected OutcomeMechanistic Insight
Acid Hydrolysis 0.1 N HCl,

, 4 hours
Stable (Minor

)
Fmoc is acid-stable; tests oxime ether robustness.
Base Hydrolysis 0.1 N NaOH, RT, 1 hourRapid Degradation (

)
Validation Step: Confirms Fmoc presence. Product must match Fluvoxamine retention time.
Oxidation 3%

, RT, 4 hours
Moderate Degradation Tests susceptibility of the oxime and amine oxidation (N-oxide formation).
Photolysis 1.2 million lux hours (VIS) / 200

(UV)
Isomerization (

)
Critical for handling instructions. Expect 5-15% conversion to Z-isomer.
Thermal

(Solid State), 7 days
Stable Confirms shelf-life stability in absence of light/moisture.
Step-by-Step Workflow
  • Preparation: Prepare a

    
     stock solution in Acetonitrile (Do not use basic buffers).
    
  • Stress Induction: Aliquot stock into amber vials. Apply conditions listed in the matrix above.

  • Quenching:

    • Acid samples: Neutralize with equal molar NaOH.

    • Base samples: Neutralize with equal molar HCl immediately after time point (or use 1% TFA to stop reaction).

  • Analysis: Dilute to

    
     and inject into HPLC.
    

Analytical Methodologies

Due to the high hydrophobicity of the Fmoc group, standard Fluvoxamine methods must be modified. A gradient elution is required to elute the N-Fmoc derivative, which will retain significantly longer than the parent drug.

HPLC Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A:

    
     Formic Acid in Water (Acidic pH prevents Fmoc cleavage on column).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection:

    
     (Fmoc absorption) and 
    
    
    
    (Specific to Fluvoxamine core).

Self-Validating Check: The "Base Hydrolysis" sample from Section 3 must show the disappearance of the main peak and the appearance of a peak matching the retention time of a Fluvoxamine Maleate standard.

Handling & Storage Recommendations

Based on the stability profile, the following handling procedures are mandatory to maintain scientific integrity of the material.

Storage:

  • Temperature:

    
     (Long term) or 
    
    
    
    (Working standard).
  • Atmosphere: Store under Argon or Nitrogen to prevent oxidative stress.

  • Container: Amber glass vials are mandatory to prevent

    
     isomerization.
    

Solution Handling:

  • Solvents: Use high-grade Acetonitrile or Methanol. Avoid DMF if it contains amine impurities.

  • pH Control: NEVER dissolve in basic buffers (Phosphate/Borate pH > 7.5). Keep solutions slightly acidic (0.1% Formic Acid) to maximize stability.

  • Lab Lighting: Handle under yellow light or low-UV environments when possible.

References

  • ICH Harmonised Tripartite Guideline. (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] International Conference on Harmonisation. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][6][] Chemical Reviews, 109(6), 2455-2504. (Authoritative source on Fmoc cleavage mechanisms). [Link]

  • Kwon, J.W., & Armbrust, K.L. (2005). Photo-isomerization of Fluvoxamine in Aqueous Solutions.[8] Journal of Pharmaceutical and Biomedical Analysis. (Establishes the E/Z isomerization kinetics). [Link]

  • PubChem. (n.d.). Fluvoxamine Maleate Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Advanced Synthesis &amp; Process Chemistry of Fluvoxamine: A Technical Review of Intermediates and Impurity Control

Executive Technical Summary Fluvoxamine (brand name Luvox) is a selective serotonin reuptake inhibitor (SSRI) belonging to the 2-aminoethyl oxime ether class. Unlike many other SSRIs that possess a chiral carbon center (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Fluvoxamine (brand name Luvox) is a selective serotonin reuptake inhibitor (SSRI) belonging to the 2-aminoethyl oxime ether class. Unlike many other SSRIs that possess a chiral carbon center (e.g., fluoxetine, sertraline), fluvoxamine is achiral at the carbon backbone but exhibits geometric isomerism around the C=N oxime bond. The therapeutic activity resides almost exclusively in the (E)-isomer (trans-isomer), which displays high affinity for the serotonin transporter (SERT). The (Z)-isomer (cis-isomer) is pharmacologically inactive and is considered a process impurity.

This guide analyzes the process chemistry of fluvoxamine, focusing on the critical synthetic intermediates: 5-methoxy-4'-trifluoromethylvalerophenone (Fluvoxketone) and its corresponding oxime .[1][2] We explore the causality behind reagent selection, the thermodynamic control of E/Z isomerization, and the mitigation of specific process impurities.

Retrosynthetic Analysis & Strategic Disconnection

The synthesis of fluvoxamine is best understood through a convergent disconnection strategy. The molecule can be cleaved at the oxime ether linkage and the imine bond, revealing three primary building blocks.

Figure 1: Retrosynthetic Pathway of Fluvoxamine

FluvoxamineRetrosynthesis Fluvoxamine Fluvoxamine (Target) (E)-Isomer OximeEther Oxime Ether Formation (C-O Bond Formation) Fluvoxamine->OximeEther Intermediate_Oxime Intermediate 2: Oxime 5-methoxy-1-[4-(trifluoromethyl)phenyl] pentan-1-one oxime OximeEther->Intermediate_Oxime SideChain Side Chain Reagent 2-chloroethylamine HCl OximeEther->SideChain ImineFormation Condensation (C=N Bond Formation) Intermediate_Oxime->ImineFormation Intermediate_Ketone Intermediate 1: Fluvoxketone 5-methoxy-1-[4-(trifluoromethyl)phenyl] pentan-1-one ImineFormation->Intermediate_Ketone Hydroxylamine Hydroxylamine HCl ImineFormation->Hydroxylamine GrignardStep Grignard / Friedel-Crafts Intermediate_Ketone->GrignardStep Precursor_A Precursor A 4-Trifluoromethylbenzonitrile OR Acid Chloride GrignardStep->Precursor_A Precursor_B Precursor B 1-chloro-4-methoxybutane (Grignard Reagent) GrignardStep->Precursor_B

Caption: Retrosynthetic breakdown identifying the core valerophenone skeleton and the critical oxime junction.

Core Intermediate 1: 5-Methoxy-4'-trifluoromethylvalerophenone

The construction of the carbon skeleton is the first critical quality attribute (CQA) checkpoint.[1] The valerophenone derivative (CAS: 61718-80-7) is typically synthesized via a Grignard reaction.[1]

Mechanism & Process Choices
  • Reagents: 4-Trifluoromethylbenzonitrile is reacted with the Grignard reagent derived from 1-chloro-4-methoxybutane.[1]

  • Why Benzonitrile? Using the nitrile prevents over-addition. The Grignard reagent adds once to the nitrile to form an imine magnesium salt. Upon acidic hydrolysis, this salt yields the ketone exclusively, avoiding the tertiary alcohol byproduct common with ester precursors.

  • Alternative Route (Friedel-Crafts): Acylation of trifluoromethylbenzene is less favorable due to the strong electron-withdrawing nature of the -CF3 group, which deactivates the ring toward electrophilic aromatic substitution.[1]

Self-Validating Protocol Check
  • Key Indicator: The reaction must be kept anhydrous until hydrolysis. Moisture introduction destroys the Grignard reagent, leading to des-bromo impurities (butane derivatives).

  • Endpoint: Disappearance of the nitrile peak (~2230 cm⁻¹) in IR or HPLC monitoring.

Core Intermediate 2: Stereoselective Oxime Synthesis

The conversion of the ketone to the oxime (CAS: 61718-81-8) is the step where the stereochemistry is established.[1]

The E/Z Isomer Challenge

The reaction of the ketone with hydroxylamine hydrochloride produces a mixture of E (trans) and Z (cis) isomers.

  • Thermodynamics: The (E)-isomer is thermodynamically more stable in the gas phase (by ~2.4 kcal/mol) and aqueous phase due to steric repulsion between the phenyl ring and the methoxybutyl chain in the Z-form.[1]

  • Process Control:

    • Solvent: Methanol or Ethanol.

    • Base: Sodium Acetate or Pyridine.

    • Isomerization: If the Z-isomer content is high, acid-catalyzed equilibration (using HCl in toluene) can convert Z to E.

Figure 2: Forward Synthesis & Isomer Control

FluvoxamineSynthesis Ketone Fluvoxketone (Intermediate 1) OximeRxn NH2OH·HCl Base, MeOH Ketone->OximeRxn CrudeOxime Crude Oxime (Mixture E + Z) OximeRxn->CrudeOxime Kinetic Mix Isomerization Acid Isomerization (HCl / Toluene) CrudeOxime->Isomerization High Z content PureOxime Purified (E)-Oxime (Intermediate 2) CrudeOxime->PureOxime Crystallization Isomerization->PureOxime Thermodynamic Control Alkylation O-Alkylation Cl-CH2-CH2-NH2 KOH, Toluene, PEG-400 PureOxime->Alkylation Fluvoxamine Fluvoxamine Base Alkylation->Fluvoxamine Maleate Fluvoxamine Maleate (API) Fluvoxamine->Maleate Maleic Acid

Caption: Forward synthesis pathway emphasizing the acid-catalyzed isomerization step to maximize the yield of the active (E)-isomer.

The Side Chain Installation (O-Alkylation)

The final bond formation involves coupling the (E)-oxime with 2-chloroethylamine.[1]

Technical Insight: Phase Transfer Catalysis

This reaction is a nucleophilic substitution (


) where the oxime oxygen attacks the alkyl halide.
  • Challenge: The oxime is soluble in organic solvents (Toluene), while the salt (2-chloroethylamine HCl) and base (KOH) are solid or aqueous.

  • Solution: PEG-400 or Crown Ethers are used as facilitators.[1] PEG-400 complexes with the Potassium cation (

    
    ), making the oximate anion "naked" and highly reactive in the organic phase.
    
  • Impurity Risk: N-alkylation is a competing side reaction.[1] Using a non-polar solvent like Toluene favors O-alkylation over N-alkylation compared to polar aprotic solvents like DMF.

Impurity Profiling & Control

Regulatory standards (EP/USP) require strict control of specific impurities.

Table 1: Key Fluvoxamine Impurities and Origins
Impurity CodeCommon NameChemical Structure DescriptionOrigin / CausalityControl Strategy
Impurity A Desmethoxy FluvoxamineLacks the terminal methoxy group on the butyl chain.[1]Contaminant in the Grignard starting material (1-chlorobutane instead of 1-chloro-4-methoxybutane).[1]GC purity check of 1-chloro-4-methoxybutane (>99.5%).
Impurity D FluvoxketoneThe ketone intermediate (Intermediate 1).Incomplete oximation reaction or hydrolysis of the oxime.Monitor reaction completion; avoid acidic aqueous conditions post-synthesis.
Impurity F N-ethylamino FluvoxamineEthyl group on the amine nitrogen.[1][3]Reaction with ethyl chloride (impurity in 2-chloroethylamine) or side reaction during alkylation.[1]Use high-purity 2-chloroethylamine HCl.[1][4]
Impurity G Desmethyl FluvoxamineLacks the methyl group on the ether oxygen.Cleavage of the ether bond under harsh acidic conditions.Control pH during workup; avoid high temp with strong acids.
Z-Isomer (Z)-FluvoxamineCis-geometric isomer.[1]Photoisomerization (UV light) or incomplete purification.Protect from light (amber glassware); Recrystallization from acetonitrile/water.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone (Ketone)
  • Preparation of Grignard: In a dry reactor under nitrogen, charge Magnesium turnings (1.3 eq) and anhydrous THF. Add a crystal of iodine to initiate. Slowly add 1-chloro-4-methoxybutane (1.2 eq) maintaining reflux.

  • Coupling: Cool the Grignard solution to 0-5°C. Add a solution of 4-trifluoromethylbenzonitrile (1.0 eq) in THF dropwise.

  • Hydrolysis: Stir for 3 hours at room temperature. Quench the reaction mixture into cold dilute HCl (2M). Stir vigorously for 2 hours to hydrolyze the imine salt to the ketone.

  • Workup: Extract with Toluene. Wash organic layer with water and brine. Dry over

    
     and concentrate under vacuum.
    
  • Validation: IR spectrum should show strong C=O stretch at ~1690 cm⁻¹.

Protocol B: Synthesis of Fluvoxamine Maleate (Optimized for E-Isomer)
  • Oximation: Reflux the Ketone (1.0 eq) with Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq) in Ethanol for 4-6 hours. Evaporate solvent and extract into Toluene.

  • Isomer Equilibration (Critical Step): Treat the Toluene solution of crude oxime with catalytic conc. HCl at 60°C for 1 hour to equilibrate Z to E. Wash with water to remove acid.

  • Alkylation: To the Toluene layer containing (E)-Oxime, add PEG-400 (0.1 vol) and powdered KOH (3.0 eq). Heat to 30-35°C.[5]

  • Addition: Add 2-chloroethylamine HCl (1.2 eq) portion-wise. Stir for 3-5 hours.

  • Salt Formation: Wash the organic layer with water. Add a solution of Maleic Acid (1.0 eq) in water/ethanol. Cool to 0-5°C to precipitate Fluvoxamine Maleate.[1]

  • Purification: Recrystallize from Acetonitrile or Water to remove any remaining Z-isomer (solubility difference).

References

  • Benneker, F. B., et al. (1978). Oxime ether derivatives and their use as antidepressants. U.S. Patent 4,085,225.[5][6] Link

  • Rao, C. T., et al. (2002).[6] Process for the preparation of fluvoxamine maleate. U.S. Patent 6,433,225.[5] Link

  • European Directorate for the Quality of Medicines. (2024). Fluvoxamine Maleate Monograph 1977. European Pharmacopoeia (Ph. Eur.) 11.0. Link

  • Ni, Y., et al. (2005). Synthesis of Fluvoxamine Maleate. Chinese Journal of Pharmaceuticals, 36(2), 65-67.[5] Link

  • Trivedi, A., et al. (2016). Improved process for the preparation of Fluvoxamine Maleate. European Patent EP 2981518 B1.[5] Link

  • PubChem. (2024). Fluvoxamine Maleate Compound Summary. National Library of Medicine. Link

Sources

Foundational

Technical Assessment: Safety and Handling of N-Fmoc (E)-Fluvoxamine in Pharmaceutical Research

Executive Summary N-Fmoc (E)-Fluvoxamine is a specialized research chemical derived from the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine.[1] It serves primarily as a protected intermediate in organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Fmoc (E)-Fluvoxamine is a specialized research chemical derived from the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine.[1] It serves primarily as a protected intermediate in organic synthesis or as a high-molecular-weight reference standard for impurity profiling.[1] By masking the primary amine of Fluvoxamine with a Fluorenylmethyloxycarbonyl (Fmoc) group, the compound's solubility, lipophilicity, and reactivity are significantly altered compared to the parent drug.[1]

Critical Safety Notice: As a non-pharmacopoeial research chemical, specific regulatory toxicity data (LD50) for this exact derivative is often absent from public registries.[1] This guide utilizes Read-Across Toxicology , deriving safety protocols from the parent active pharmaceutical ingredient (API), Fluvoxamine Maleate, and the properties of the Fmoc protecting group.[1] Treat this compound as a Potent Bioactive Agent and Severe Aquatic Toxin .

Chemical Identity & Properties

PropertyDetail
Chemical Name (E)-N-(9-Fluorenylmethoxycarbonyl)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime
Common Name N-Fmoc (E)-Fluvoxamine
Parent Compound Fluvoxamine (CAS: 54739-18-3)
Molecular Formula C₃₀H₃₁F₃N₂O₄
Molecular Weight ~540.58 g/mol
Physical State White to off-white solid / crystalline powder
Solubility Low in water; Soluble in DMSO, DMF, Dichloromethane (DCM), Methanol
Isomerism (E)-isomer (Active configuration of parent)
Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the Fmoc protection site on the terminal amine.

ChemicalStructure FluvoxamineCore Fluvoxamine Core (Trifluoromethyl-phenyl ketone oxime ether) Linker Ethyl Linker (-O-CH2-CH2-) FluvoxamineCore->Linker Ether Bond Amine Nitrogen (-N-) Linker->Amine Covalent FmocGroup Fmoc Protecting Group (Fluorenylmethyloxycarbonyl) Amine->FmocGroup Carbamate Linkage (Acid Stable, Base Labile)

Figure 1: Structural breakdown of N-Fmoc (E)-Fluvoxamine showing the protection of the primary amine.[1]

Hazard Identification (GHS Classification)

Derived from Fluvoxamine Maleate (CAS 61718-82-9) and Fmoc-Cl (CAS 28920-43-6).[1]

Signal Word: DANGER
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2][3]H302
Eye Damage/Irritation 1Causes serious eye damage.H318
STOT - Single Exposure 3May cause respiratory irritation.[1][3][4]H335
Aquatic Toxicity (Acute) 1Very toxic to aquatic life.[1][3]H400
Aquatic Toxicity (Chronic) 1Very toxic to aquatic life with long lasting effects.[1]H410
Precautionary Statements
  • P273: Avoid release to the environment. (Critical for fluorinated compounds).

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[2][4]

Toxicological Assessment: The "Why" Behind the Safety

To handle this compound safely, researchers must understand the mechanistic basis of its toxicity.

Parent Moiety: Serotonergic Potency

The core structure retains the pharmacophore of Fluvoxamine, a potent SERT (Serotonin Transporter) inhibitor.[1][6]

  • Mechanism: Even with the Fmoc group, metabolic cleavage (hydrolysis of the carbamate) in vivo or in cell culture can release free Fluvoxamine.[1]

  • Risk: Accidental ingestion or mucosal absorption can lead to systemic serotonergic effects.

  • CYP Inhibition: Fluvoxamine is a potent inhibitor of CYP1A2 and CYP2C19 . Cross-contamination in DMPK (Drug Metabolism and Pharmacokinetics) assays can skew results for other compounds.

The Fmoc Group: Solubility & Irritation

The Fmoc moiety adds substantial lipophilicity (LogP increase).

  • Enhanced Permeability: The compound may cross cell membranes more readily than the salt form of the parent drug, increasing dermal absorption risks.

  • Degradation Products: Upon deprotection or metabolic breakdown, dibenzofulvene is released.[1] While not acutely lethal, dibenzofulvene is a reactive alkene that can polymerize or react with nucleophiles, potentially causing local cytotoxicity.[1]

Experimental Protocols

Safe Handling Workflow

Objective: Prevent exposure and cross-contamination during weighing and dissolution.

  • Engineering Controls: Use a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • PPE: Nitrile gloves (double gloving recommended for solution handling), lab coat, and safety goggles.[1]

  • Solvent Choice: Dissolve in DMSO or DMF for stock solutions. Avoid water/buffer initially due to the hydrophobic Fmoc group.

Fmoc Deprotection Protocol (Synthesis Context)

If using N-Fmoc (E)-Fluvoxamine as an intermediate, the Fmoc group must be removed to restore the active amine.[1] This process uses Piperidine , which carries its own severe hazards (Flammable, Toxic).[1]

Reagents:

  • 20% Piperidine in DMF (v/v)[1][7][8]

  • Dichloromethane (DCM) for washing[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Fmoc (E)-Fluvoxamine in minimal DMF (approx. 10 mL/g).

  • Reaction: Add equal volume of 20% Piperidine/DMF solution.

  • Incubation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Monitoring: Monitor by TLC or LC-MS.[1] The Fmoc group cleavage releases dibenzofulvene, which forms an adduct with piperidine (absorbing at ~301 nm).[1]

  • Work-up:

    • Evaporate solvent under reduced pressure (Rotavap).[1]

    • Scavenging: The piperidine-dibenzofulvene adduct is lipophilic. Wash the crude residue with hexane or ether to remove the adduct, leaving the polar Fluvoxamine free base.

  • Validation: Confirm Mass Shift (Loss of ~222 Da).

Waste Disposal Logic

Fluorinated compounds (trifluoromethyl group) require high-temperature incineration.[1]

WasteDisposal Waste N-Fmoc Fluvoxamine Waste Check Is it in Solution? Waste->Check Solid Solid Waste Container (Hazardous Drug/API) Check->Solid No (Powder/Wipes) Liquid Liquid Waste Stream Check->Liquid Yes Incineration Incineration Solid->Incineration Halogen Halogenated Solvent Waste (Due to -CF3 & DCM) Liquid->Halogen Contains DCM or High Conc. NonHal Non-Halogenated Waste Liquid->NonHal Only DMF/DMSO (Trace API) Halogen->Incineration High Temp Incineration (Required for Fluorine)

Figure 2: Decision logic for the disposal of fluorinated API derivatives.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5324346, Fluvoxamine. Retrieved from [Link][1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Context for Fmoc stability and removal mechanisms). Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Fluvoxamine Maleate Monograph 1977. (Provides impurity profile context). Retrieved from [Link][1]

Sources

Exploratory

Applications of Fmoc Protecting Groups in Fluvoxamine Synthesis: A Technical Guide

Executive Summary Fluvoxamine (5-methoxy-4'-(trifluoromethyl)valerophenone O-(2-aminoethyl)oxime) represents a unique challenge in synthetic organic chemistry due to the geometric instability of its oxime ether linkage....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluvoxamine (5-methoxy-4'-(trifluoromethyl)valerophenone O-(2-aminoethyl)oxime) represents a unique challenge in synthetic organic chemistry due to the geometric instability of its oxime ether linkage. While industrial routes often utilize unprotected chloroethylamine salts, this approach is prone to side reactions (N-overalkylation) and purification difficulties.

This guide details the application of the 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting group as a superior alternative for high-fidelity synthesis and ultra-sensitive analysis. Unlike acid-labile groups (e.g., Boc) that risk hydrolyzing the oxime or catalyzing E-to-Z isomerization, Fmoc offers a base-labile, orthogonal pathway that preserves stereochemical integrity. Furthermore, we explore the use of Fmoc-Cl as a derivatization agent for femtomolar-level detection in pharmacokinetic profiling.

Strategic Rationale: The Fmoc Advantage[1]

The synthesis of Fluvoxamine hinges on the formation of the C=N-O-C linkage. The primary amine on the ethyl tail is a nucleophilic competitor during synthesis. Protecting this amine is essential for high-yield convergent synthesis.

The Acid-Lability Problem

Standard protection strategies often employ tert-butyloxycarbonyl (Boc). However, Boc deprotection requires strong acids (TFA or HCl).

  • Risk: Acidic conditions promote the hydrolysis of the oxime ether back to the parent ketone.

  • Risk: Acid catalysis lowers the activation energy for E/Z isomerization. The E-isomer is the pharmacologically active form; the Z-isomer is an impurity.

The Fmoc Solution

Fmoc is cleaved by secondary amines (Piperidine, Morpholine) under mild conditions.

  • Orthogonality: The oxime ether bond is stable to basic conditions.

  • UV Traceability: The fluorenyl chromophore allows for precise monitoring of reaction progress and purification via UV detection (265 nm/301 nm) before the final deprotection.

Table 1: Comparative Analysis of Protection Strategies
FeatureUnprotected Route (Industrial)Boc StrategyFmoc Strategy (High-Fidelity)
Reagent Cost LowLowModerate
Step Count LowModerateModerate
Impurity Profile High (N-alkylation, dimers)Medium (Acid-induced degradants)Low (Stereochemically pure)
Deprotection N/AAcid (TFA/HCl)Base (Piperidine/DBU)
Oxime Stability VariableCompromised Preserved

Application I: High-Fidelity Synthetic Protocol

This protocol describes the convergent synthesis of Fluvoxamine using N-(2-bromoethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (Fmoc-2-bromoethylamine). This route is recommended for the synthesis of analytical standards or radiolabeled precursors where purity is paramount.

Experimental Workflow
Step 1: Preparation of the Fmoc-Linker

If not commercially available, Fmoc-2-bromoethylamine is generated in situ.

  • Dissolution: Dissolve 2-bromoethylamine hydrobromide (10 mmol) in 1:1 Dioxane/H2O (50 mL).

  • Protection: Add NaHCO3 (25 mmol) followed by Fmoc-OSu (10 mmol) at 0°C.

  • Workup: Stir for 2 hours. Extract with Ethyl Acetate. Wash with 1N HCl (briefly) and Brine. Dry over MgSO4.

  • Result: White solid (Fmoc-NH-CH2-CH2-Br).

Step 2: O-Alkylation of the Oxime

Target: 5-methoxy-4'-(trifluoromethyl)valerophenone oxime.

  • Solvent System: Anhydrous DMF (Dimethylformamide) is critical to suppress hydrolysis.

  • Base Selection: Cs2CO3 (Cesium Carbonate, 1.5 eq) is preferred over NaH to prevent harsh deprotonation that might affect the trifluoromethyl group.

  • Reaction:

    • Dissolve Oxime (1.0 eq) in DMF.

    • Add Cs2CO3 and stir for 30 min at RT.

    • Add Fmoc-2-bromoethylamine (1.2 eq) dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

  • Purification: The Fmoc-protected intermediate is highly lipophilic. Purify via Flash Column Chromatography (Silica gel).[1]

Step 3: Fmoc Deprotection[2][3]
  • Cocktail: 20% Piperidine in DMF (v/v).

  • Execution: Dissolve the intermediate in the cocktail (10 mL per gram). Stir at Room Temperature for 30 minutes.

  • Scavenging: The reaction generates dibenzofulvene.

  • Isolation: Evaporate solvent in vacuo. Dissolve residue in Et2O. Add Maleic acid (1.0 eq) in EtOH to precipitate Fluvoxamine Maleate directly, leaving the fulvene byproducts in the organic mother liquor.

Pathway Visualization

Fluvoxamine_Fmoc_Synthesis Ketone Valerophenone Precursor Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl Coupling Base-Mediated Coupling (Cs2CO3) Oxime->Coupling Fmoc_Br Fmoc-Bromoethylamine (Linker) Fmoc_Br->Coupling Protected Fmoc-Protected Fluvoxamine Coupling->Protected SN2 O-Alkylation Deprotect Deprotection (20% Piperidine) Protected->Deprotect Cleavage Final Fluvoxamine (E-Isomer) Deprotect->Final Purification

Figure 1: Convergent synthesis of Fluvoxamine preserving the oxime geometry via base-labile Fmoc chemistry.

Application II: Analytical Derivatization (QC & Bioanalysis)

Fluvoxamine lacks a strong native fluorophore, making trace detection in plasma difficult with standard UV-HPLC. Derivatization with Fmoc-Cl (9-Fluorenylmethyl chloroformate) converts the primary amine into a highly fluorescent carbamate.

Mechanism

Fmoc-Cl reacts selectively with primary and secondary amines at pH > 8.0. The resulting derivative excites at 265 nm and emits at 315 nm , lowering the Limit of Detection (LOD) by 100-fold compared to UV (254 nm).

Protocol: Pre-Column Derivatization
  • Sample Preparation:

    • Aliquot 100 µL of plasma/standard solution.

    • Add 100 µL of Borate Buffer (0.2 M, pH 8.5).

  • Derivatization:

    • Add 200 µL of Fmoc-Cl solution (5 mM in Acetonitrile).

    • Vortex and incubate at 40°C for 10 minutes.

  • Quenching (Critical):

    • Add 20 µL of 1-Adamantanamine (ADAM) or simple Glycine solution to react with excess Fmoc-Cl. This prevents the "Fmoc-OH" hydrolysis peak from interfering with the chromatogram.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: A: Acetate Buffer (pH 4.2) / B: Acetonitrile (Gradient 30% -> 80% B).

    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).

Analytical Workflow Diagram

Fmoc_Analysis Sample Biological Sample (Plasma/Serum) Reaction Derivatization (40°C, 10 min) Sample->Reaction Buffer Borate Buffer (pH 8.5) Buffer->Reaction Reagent Fmoc-Cl (in ACN) Reagent->Reaction Quench Quenching (Glycine/ADAM) Reaction->Quench Separation HPLC Separation (C18 Column) Quench->Separation Detection Fluorescence Detection (Ex 265nm / Em 315nm) Separation->Detection

Figure 2: Workflow for high-sensitivity fluorescence detection of Fluvoxamine via Fmoc derivatization.

Troubleshooting & Optimization

Controlling Dibenzofulvene

During synthesis deprotection, the cleaved Fmoc group forms dibenzofulvene, which can polymerize or contaminate the product.

  • Solution: Use tris(2-aminoethyl)amine (TAEA) instead of piperidine if the fulvene adduct is difficult to separate. TAEA scavenges the fulvene into a highly polar adduct that remains in the aqueous phase during workup.

Preventing Isomerization

Even with Fmoc, exposure to light can cause E to Z isomerization.

  • Protocol: Perform all Fmoc-coupling and deprotection steps in amber glassware or under low-actinic light.

Solubility Issues

Fmoc-Fluvoxamine intermediates are very hydrophobic.

  • Tip: If precipitation occurs during coupling, switch solvent from pure DMF to a DMF/DCM (Dichloromethane) mixture to maintain solubility.

References

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[4][3][5] The Journal of Organic Chemistry. Link

  • Souri, E., et al. (2015).[6] A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms.[6][7][8][9] Iranian Journal of Pharmaceutical Research. Link

  • Claassen, V. (1983). Review of the animal pharmacology of fluvoxamine. British Journal of Clinical Pharmacology. (Establishes the E-isomer activity). Link

  • Gustavsson, E., et al. (2001). Determination of fluorenylmethoxycarbonyl-derivatized amino acids in blood plasma by HPLC. Journal of Chromatography B. (Protocol basis for Fmoc-Cl derivatization). Link

  • Behrens, C., et al. (2010). Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups. European Journal of Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Conditions for Fmoc protection of (E)-Fluvoxamine amines

Application Note: Optimized Strategies for Fmoc Protection of (E)-Fluvoxamine Amines Abstract & Scope This technical guide details the protocol for the -protection of (E)-Fluvoxamine (5-methoxy-4'-(trifluoromethyl)valero...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for Fmoc Protection of (E)-Fluvoxamine Amines

Abstract & Scope

This technical guide details the protocol for the


-protection of (E)-Fluvoxamine (5-methoxy-4'-(trifluoromethyl)valerophenone 

-(2-aminoethyl)oxime) using the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1]

Fluvoxamine contains a primary amine on an aminoethyl oxime ether side chain. The critical challenge in derivatizing this molecule is preserving the (E)-stereochemistry of the oxime double bond (


). The (E)-isomer is the pharmacologically active species; the (Z)-isomer is considered a degradation impurity.[1] Standard protection protocols using strong bases or exposure to UV light can induce 

photoisomerization or hydrolysis of the oxime ether.

This guide prioritizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) over Fmoc-Cl to minimize acid-catalyzed side reactions and dipeptide formation, ensuring high enantiomeric and geometric purity.[1]

Chemical Strategy & Mechanistic Rationale

The Challenge: Oxime Stability

The oxime ether linkage in Fluvoxamine is susceptible to geometric isomerization. While the activation energy for thermal isomerization is relatively high (~55 kcal/mol), the molecule is highly sensitive to photo-isomerization under UV light (254–365 nm).[1] Furthermore, highly acidic conditions can hydrolyze the oxime to the ketone, while strong bases at elevated temperatures may promote elimination reactions.

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
  • Fmoc-Cl (Not Recommended): Highly reactive but generates HCl as a byproduct.[1] Requires strong base scavenging, which can cause local pH spikes damaging the oxime. It is also prone to forming "Fmoc-dipeptides" (dimers) where the protected amine reacts with an unprotected amine.[1]

  • Fmoc-OSu (Recommended): Releases

    
    -hydroxysuccinimide (NHS), a weak acid.[1] The reaction kinetics are slower but more controlled, allowing for milder base conditions (NaHCO
    
    
    
    vs. Na
    
    
    CO
    
    
    ) and significantly reducing the risk of isomerization.
Reaction Pathway

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the Fmoc-OSu reagent.

ReactionPathway Fluvoxamine (E)-Fluvoxamine (Free Base) Intermediate Tetrahedral Intermediate Fluvoxamine->Intermediate Nucleophilic Attack FmocOSu Fmoc-OSu FmocOSu->Intermediate Product Fmoc-(E)-Fluvoxamine Intermediate->Product Elimination NHS NHS Byproduct Intermediate->NHS

Figure 1: Reaction pathway for the Fmoc protection of Fluvoxamine using Fmoc-OSu.[1]

Materials & Equipment

CategoryItemGrade/Specification
Starting Material (E)-Fluvoxamine Maleate>99% (E)-isomer purity
Reagent Fmoc-OSu>98% purity
Base Sodium Bicarbonate (NaHCO

)
ACS Reagent
Solvents 1,4-Dioxane (or Acetone), WaterHPLC Grade
Workup Ethyl Acetate (EtOAc), HCl (1M)ACS Reagent
Equipment Amber GlasswareCRITICAL (UV Protection)

Experimental Protocols

Pre-requisite: Handling the Maleate Salt

Fluvoxamine is typically supplied as a maleate salt. The protocol below incorporates an in-situ neutralization step. If you are using the free base, reduce the base equivalents from 2.5 eq to 1.5 eq.

Protocol A: Standard Aqueous/Organic Biphasic System (Recommended)

Best for general synthesis and high-yield recovery.[1]

Step 1: Preparation (Light Exclusion)

  • Wrap all reaction flasks in aluminum foil or use amber glassware.

  • Work in a fume hood with subdued lighting if possible.

Step 2: Dissolution & Neutralization [1]

  • Dissolve (E)-Fluvoxamine Maleate (1.0 mmol, 434 mg) in Water (5 mL) and 1,4-Dioxane (5 mL).

  • Add NaHCO

    
      (2.5 mmol, 210 mg).
    
    • Note: 1.0 eq neutralizes the maleic acid; 1.5 eq acts as the base for the Fmoc reaction.

  • Stir for 10 minutes at Room Temperature (RT) to ensure free-basing. pH should be ~8.5.

Step 3: Fmoc Protection

  • Dissolve Fmoc-OSu (1.1 mmol, 371 mg) in 1,4-Dioxane (2 mL).

  • Add the Fmoc-OSu solution dropwise to the Fluvoxamine mixture over 5 minutes.

  • Stir vigorously at RT for 3–4 hours.

    • Monitoring: Check by TLC (SiO

      
      , EtOAc/Hexane 1:1) or HPLC.[2] The starting material spot (polar) should disappear, replaced by a less polar Fmoc-derivative.[1]
      

Step 4: Workup

  • Evaporate the bulk of the Dioxane under reduced pressure (Rotavap, <40°C).

  • Dilute the remaining aqueous residue with Water (10 mL) and EtOAc (20 mL).

  • Acidify carefully with 1M HCl to pH 3–4.

    • Caution: Do not go below pH 2 to avoid oxime hydrolysis.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Filter and concentrate to yield the crude white solid.

Step 5: Purification

  • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc gradient).[1]

Process Workflow & Decision Tree

Workflow Start Start: (E)-Fluvoxamine Maleate Solubility Check Solubility Start->Solubility MethodA Method A: Dioxane/H2O (Standard) Solubility->MethodA Soluble MethodB Method B: DCM/DIPEA (If water insoluble) Solubility->MethodB Precipitates Reaction Add Fmoc-OSu + Base (Protect from Light!) MethodA->Reaction MethodB->Reaction Monitor Monitor HPLC (Check E/Z Ratio) Reaction->Monitor Complete Reaction Complete? Monitor->Complete Complete->Reaction No (Add time) Workup Acidic Workup (pH 3-4) Extract EtOAc Complete->Workup Yes

Figure 2: Operational workflow for selecting the solvent system and executing the reaction.

Quality Control & Validation

To ensure the protocol was successful and the (E)-isomer was preserved, the following QC metrics are required.

HPLC Analysis (Isomeric Purity)

The (E) and (Z) isomers are separable by Reverse-Phase HPLC.

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Buffer (pH 7.0 Phosphate) [60:40].[1]

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: (Z)-isomer < 0.5%.

NMR Validation

H NMR is definitive for confirming the oxime geometry.
  • (E)-Isomer (Target): The methylene protons adjacent to the oxime oxygen (

    
    ) typically appear as a triplet around 4.15 - 4.20 ppm .[1]
    
  • (Z)-Isomer (Impurity): Due to the shielding effect of the aromatic ring in the cis-configuration, these protons often shift slightly upfield or show distinct splitting patterns compared to the trans isomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of NHS ester or poor solubility.[1]Switch to Method B (DCM/DIPEA) to ensure all reagents are in solution.
(Z)-Isomer Detected UV Light exposure during reaction.[1][3][4][5]Strictly use amber glassware and wrap columns in foil during purification.
Dipeptide Formation Excess base or high concentration.Dilute reaction mixture; ensure dropwise addition of Fmoc-OSu.[1]
Oil/Gum Formation Residual solvent or impurities.Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.

References

  • Fluvoxamine Isomerization Kinetics: National Institutes of Health (PubMed). "Photo-isomerization of fluvoxamine in aqueous solutions."[1][3][5][6][7] [Link]

  • General Fmoc Protocols for Sensitive Amines: Organic Chemistry Portal. "Fmoc-Protected Amino Groups."[1][2][8][9][10][11][12][13] [Link]

  • Fluvoxamine Structure and Properties: U.S. Food & Drug Administration (FDA). "Fluvoxamine Maleate Label Information." [Link]

Sources

Application

Methodological Framework for the Solid-Phase Extraction of N-Fmoc (E)-Fluvoxamine

Application Note: AN-FLV-FMOC-01 Abstract & Scope This technical guide outlines a robust Solid-Phase Extraction (SPE) protocol for the isolation and enrichment of N-Fmoc (E)-Fluvoxamine from complex matrices (reaction mi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FLV-FMOC-01

Abstract & Scope

This technical guide outlines a robust Solid-Phase Extraction (SPE) protocol for the isolation and enrichment of N-Fmoc (E)-Fluvoxamine from complex matrices (reaction mixtures or biological fluids).[1][2][3] Unlike its parent compound, Fluvoxamine, which is a basic amine, the N-Fmoc derivative is a highly hydrophobic, neutral carbamate.[1][2] This fundamental shift in physicochemical properties necessitates a departure from standard Mixed-Mode Cation Exchange (MCX) protocols typically used for SSRIs.[1][2][3]

Critical Constraint: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is base-labile .[1][2][3][4][5] Exposure to basic pH (pH > 8.[1][2][3]5) or nucleophilic amines during extraction will cause rapid deprotection, reverting the analyte back to the parent Fluvoxamine.[1] This protocol utilizes a Polymeric Reversed-Phase (RP) mechanism under strictly controlled acidic/neutral conditions to ensure analyte integrity.[1][2][3]

Analyte Profiling & Chemical Logic

To design a self-validating protocol, one must understand the molecular behavior governing retention and elution.[1][2]

Feature(E)-Fluvoxamine (Parent)N-Fmoc (E)-Fluvoxamine (Target)Impact on SPE Strategy
Structure Primary amine (tail)Carbamate (Fmoc-protected)Retention Mechanism: Parent retains by cation exchange; Target retains by hydrophobic interaction.[1][2][3]
pKa ~8.7 (Basic)Non-ionizable (Neutral)pH Control: Target is unaffected by pH for retention, but pH affects stability.[1][2][3]
Hydrophobicity Moderate (LogP ~2.[1][2][3]6)High (LogP > 5.0 est.)Wash Strength: The Fmoc group acts as a "hydrophobic anchor," allowing stronger organic washes to remove impurities.[1][2][3]
Stability StableBase Labile Buffer Selection: Avoid ammonium hydroxide or high pH buffers.[1][2][3] Use Formic or Acetic acid.[1][2][3]
The "Hydrophobic Anchor" Mechanism

The Fmoc moiety adds a bulky, aromatic fluorenyl group to the Fluvoxamine structure.[1][2] In a Reversed-Phase system, this group interacts strongly with the sorbent via Van der Waals forces and


-

interactions.[1][2] This allows us to wash the cartridge with moderately high organic content (removing polar impurities and even some parent drug) without eluting the N-Fmoc derivative.[2]

Experimental Protocol

Materials & Reagents[1][2][3][5]
  • SPE Cartridge: Polymeric Reversed-Phase (HLB/DVB), 60 mg / 3 mL (e.g., Oasis HLB, Strata-X, or equivalent).[1][2]

    • Why Polymeric? It prevents "dewetting" if the cartridge runs dry and offers superior retention for aromatic compounds compared to standard C18.[2][3]

  • Sample Diluent: 0.1% Formic Acid in Water.[1][2][3]

  • Elution Solvent: 100% Acetonitrile (ACN).[1][2][3]

  • Reconstitution Solvent: 50:50 ACN:Water (v/v).[1][2][3]

Step-by-Step Methodology
Step 1: Sample Pre-treatment (Crucial)

Adjust the sample pH to 3.0 – 5.0 using dilute Formic Acid.[2][3]

  • Logic: Acidification serves two purposes:[1][2][3]

    • It protonates any unreacted parent Fluvoxamine (making it more water-soluble and less likely to compete for hydrophobic sites).[1][2][3]

    • It stabilizes the base-sensitive Fmoc group.[1][2][3]

  • Action: Dilute sample 1:3 with 0.1% Formic Acid to reduce viscosity and prevent protein binding (if biological).[1][2][3]

Step 2: Conditioning [1][2][3]
  • Add 2 mL Methanol (Flow: 2 mL/min).

  • Add 2 mL Water (Flow: 2 mL/min).

  • Note: Do not allow the cartridge to dry completely, though polymeric sorbents are forgiving.[1][2]

Step 3: Loading
  • Load the pre-treated sample at a flow rate of 1 mL/min .

  • Logic: A slower flow rate ensures adequate mass transfer of the bulky Fmoc-derivative to the sorbent pores.[2][3]

Step 4: Interference Wash (The Separation Step) [1]
  • Wash 1: 2 mL 0.1% Formic Acid in Water.[1][2][3] (Removes salts/proteins).[1][2][3]

  • Wash 2: 2 mL 30% Methanol in Water.[1][2][3]

  • Logic: This is the discrimination step.[1][2][3] The parent Fluvoxamine (protonated) and polar impurities are stripped away by the 30% MeOH. The N-Fmoc derivative, anchored by the fluorenyl ring, remains bound.[1][2]

Step 5: Elution
  • Apply 2 x 1 mL Acetonitrile (100%) .

  • Soak Step: Apply the first 1 mL, stop flow, and let it soak for 30 seconds to disrupt the strong hydrophobic interaction.[1] Then elute. Apply the second 1 mL.

  • Why ACN? Acetonitrile is a stronger dipole-dipole solvent than Methanol and is more effective at disrupting the

    
    -
    
    
    
    interactions between the Fmoc group and the polymeric sorbent.[2]
Step 6: Post-Extraction Processing
  • Evaporate the eluate under a stream of Nitrogen at 40°C .

  • Warning: Do NOT use temperatures >50°C or basic additives during evaporation.[1][2][3]

  • Reconstitute in mobile phase immediately.[1][2][3]

Visual Workflow (DOT Diagram)

SPE_Workflow cluster_0 SPE Cartridge Operations Start Start: Sample Matrix (Reaction Mix or Plasma) PreTreat Pre-Treatment Acidify to pH 3.0 - 5.0 (0.1% Formic Acid) Start->PreTreat Stabilize Fmoc Condition Conditioning 1. MeOH (2mL) 2. Water (2mL) Load Load Sample Flow: 1 mL/min (Hydrophobic Retention) Condition->Load Activate Sorbent Condition->Load Wash Interference Wash 1. Acidic Water (Salts) 2. 30% MeOH (Removes Parent Drug) Load->Wash Analyte Bound Load->Wash Elute Elution 100% Acetonitrile (2 x 1 mL with Soak) Wash->Elute Impurities Removed Wash->Elute Evap Evaporation N2 Stream @ 40°C NO BASES! Elute->Evap Collect Organic Final Final Analyte N-Fmoc (E)-Fluvoxamine Evap->Final Reconstitute

Figure 1: Optimized Solid-Phase Extraction workflow for N-Fmoc (E)-Fluvoxamine emphasizing pH control.

Troubleshooting & Optimization

The "Fmoc Vanishing Act" (Low Recovery)

If recovery is low, the Fmoc group likely degraded during the process.

  • Diagnosis: Inject the eluate.[1][2][3] If you see a large peak for Parent Fluvoxamine and a small peak for N-Fmoc, deprotection occurred.[1][2][3]

  • Root Cause: Basic impurities in the solvent or active sites on older silica-based cartridges.[1][2][3]

  • Solution: Ensure all solvents are fresh.[1][2][3] Switch to a Polymeric cartridge (which lacks the acidic silanol groups of silica that can sometimes catalyze surface reactions, though usually, base is the enemy here).[1] Verify pH of the sample is < 6.

Breakthrough (Analyte in Wash)
  • Diagnosis: N-Fmoc derivative detected in the 30% MeOH wash.[2][3]

  • Root Cause: The wash solvent strength is too high for the specific sorbent batch.[2][3]

  • Solution: Reduce Wash 2 to 15-20% Methanol .[1][2][3]

References

  • Chemical Structure & Properties: National Center for Biotechnology Information.[1][2][3] (2025).[1][2][3][5][6] PubChem Compound Summary for CID 5324346, Fluvoxamine. Retrieved from [Link][1][2]

  • Fmoc Chemistry & Stability: Fields, G. B. (1994).[1][2][3] Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (Methods in Molecular Biology). Humana Press.[1][2][3] Retrieved from [Link]

  • SPE Mechanisms: Waters Corporation.[1][2][3] (2025).[1][2][3][5][6] Oasis HLB Cartridges and Plates: Care and Use Manual. Retrieved from [Link][1][2][4]

  • Fluvoxamine Pharmacokinetics: U.S. Food and Drug Administration (FDA).[1][2][3][7] (2012).[1][2][3][7][8] Luvox (Fluvoxamine Maleate) Tablets Prescribing Information. Retrieved from [Link][1][2][4]

Sources

Method

Application Notes &amp; Protocols: Storage and Handling of N-Fmoc (E)-Fluvoxamine

Introduction: Chemical Profile and Handling Imperatives N-Fmoc (E)-Fluvoxamine is a critical derivative used in advanced pharmaceutical research, particularly in the development of novel therapeutic agents and probes. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chemical Profile and Handling Imperatives

N-Fmoc (E)-Fluvoxamine is a critical derivative used in advanced pharmaceutical research, particularly in the development of novel therapeutic agents and probes. It combines the Fluvoxamine moiety, a selective serotonin reuptake inhibitor (SSRI), with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the primary amine.[1][2] This modification is essential for synthetic strategies, but it also introduces specific chemical liabilities that necessitate stringent storage and handling protocols.

The Fmoc group is notoriously base-labile and susceptible to degradation upon exposure to light (photodegradation).[3][][5] Fluvoxamine itself can undergo degradation when exposed to heat, light, or significant pH changes.[6] Therefore, the integrity of N-Fmoc (E)-Fluvoxamine samples is contingent upon meticulous control of the storage and handling environment to prevent premature deprotection, oxidation, and other side reactions. Failure to adhere to these protocols can lead to the generation of impurities, compromising experimental reproducibility, and yielding invalid data.[7][8][9]

This document provides a comprehensive guide based on established principles for handling sensitive pharmaceutical compounds to ensure the long-term stability and purity of N-Fmoc (E)-Fluvoxamine.

Core Stability Considerations

The primary degradation pathways for N-Fmoc (E)-Fluvoxamine are dictated by the vulnerabilities of the Fmoc protecting group.

  • Base-Lability: The Fmoc group is readily cleaved by weak bases, most notably secondary amines like piperidine, via a β-elimination mechanism.[2][10][11] Exposure to even trace amounts of basic contaminants can initiate deprotection.

  • Photosensitivity: The fluorenyl moiety within the Fmoc group is chromophoric and absorbs UV light, which can lead to photolytic cleavage.[][5] Many pharmaceutical compounds require protection from light, especially high-energy wavelengths, to prevent the formation of degradation products.[5][8][9]

  • Moisture Sensitivity: While the compound itself is not acutely pyrophoric, ambient moisture can facilitate hydrolysis or react with trace impurities, creating an environment conducive to degradation.[3][12][13] For long-term stability, minimizing exposure to atmospheric moisture is crucial.[12]

Storage Protocols

Proper storage is the most critical factor in maintaining the integrity of N-Fmoc (E)-Fluvoxamine. The appropriate method depends on the intended duration of storage.

Recommended Storage Conditions Summary
ParameterShort-Term (Solid)Long-Term (Solid)Stock Solution
Duration < 4 weeks> 4 weeks< 1 week
Temperature 2-8°C (Refrigerated)-20°C or lower (Frozen)-20°C or lower (Frozen)
Atmosphere Dry, Inert Gas (Argon/Nitrogen)Dry, Inert Gas (Argon/Nitrogen)Headspace flushed with Inert Gas
Container Amber Glass Vial, Tightly SealedAmber Glass Vial with Septum CapAmber Glass Vial, Tightly Sealed
Light Protect from all light sourcesProtect from all light sourcesProtect from all light sources
Desiccation Recommended (e.g., in a desiccator)MandatoryN/A
Protocol for Long-Term Storage of Solid Compound

This protocol is essential for preserving the compound for periods exceeding four weeks.

Materials:

  • N-Fmoc (E)-Fluvoxamine (solid)

  • Amber glass vials with PTFE-lined screw caps or septum caps

  • Argon or high-purity Nitrogen gas with a regulator and delivery tube

  • Parafilm® or other sealing film

  • -20°C or -80°C freezer

  • Desiccator cabinet

Procedure:

  • Preparation: Before opening the primary container, allow it to equilibrate to room temperature inside a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.[12]

  • Aliquoting: In a controlled, low-humidity environment, quickly weigh and dispense the desired amounts of the solid compound into pre-labeled amber glass vials. Aliquoting prevents the need for repeated warming and cooling of the bulk material.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds.[13] Argon is denser than air and is particularly effective at displacing it.[14]

  • Sealing: Immediately and tightly cap each vial. For enhanced protection, especially if using standard screw caps, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials inside a secondary container (e.g., a freezer box with a desiccant pack) and store them at -20°C or, for maximum stability, at -80°C.[12]

Handling Protocols

Decision Workflow for Sample Handling

The following diagram outlines the decision-making process for handling N-Fmoc (E)-Fluvoxamine upon receipt and during use.

G Fig 1. N-Fmoc (E)-Fluvoxamine Handling Workflow A Receive Compound B Immediate Use? A->B C Store Solid (Long-Term Protocol) at <= -20°C B->C No D Prepare Stock Solution? B->D Yes E Equilibrate to RT in Desiccator C->E To Use D->E Yes F Weigh Solid in Low Light/Humidity E->F G Dissolve in Anhydrous Solvent F->G I Use in Experiment F->I Direct Use H Store Stock Solution (<= -20°C) G->H G->I Immediate Use H->I To Use J Store Solid (Short-Term Protocol) at 2-8°C

Caption: Decision tree for proper handling of N-Fmoc (E)-Fluvoxamine.

Protocol for Preparation of Stock Solutions

Stock solutions are convenient but have reduced stability compared to the solid compound. Prepare them fresh when possible and store them correctly if necessary.[15][16]

Materials:

  • N-Fmoc (E)-Fluvoxamine (solid, equilibrated to room temperature)

  • Anhydrous-grade solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)).[17]

  • Volumetric flasks (amber glass recommended)

  • Gas-tight syringe or appropriate pipette

  • Argon or high-purity Nitrogen gas

Procedure:

  • Solvent Selection: Choose a suitable anhydrous solvent. Fmoc-protected compounds generally exhibit good solubility in polar aprotic solvents like DMF or NMP.[11][17][18] Confirm solubility with a small test amount if necessary.

  • Weighing: In a subdued light environment, accurately weigh the required mass of the compound.[9][19]

  • Dissolution: Transfer the solid to an amber volumetric flask. Add a portion of the anhydrous solvent and gently swirl or sonicate briefly to dissolve the compound completely.[12][20]

  • Final Volume: Once dissolved, bring the solution to the final desired volume with the solvent.

  • Storage of Solution: If not for immediate use, transfer the solution to smaller amber vials suitable for freezing. Flush the headspace with inert gas, seal tightly, and store at -20°C or below for no more than a few days.[12][15] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[12]

Quality Control and Verification

Regularly assessing the purity of N-Fmoc (E)-Fluvoxamine, especially after long-term storage or when experimental results are unexpected, is a critical component of scientific rigor.

Recommended QC Technique: RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for assessing the purity of Fmoc-protected compounds.[7][21]

Objective: To separate the intact N-Fmoc (E)-Fluvoxamine from potential impurities, such as the free (deprotected) (E)-Fluvoxamine or other degradation by-products.

General RP-HPLC Protocol

G Fig 2. General RP-HPLC Quality Control Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare 1 mg/mL solution in Acetonitrile:Water (1:1) B Filter through 0.45 µm syringe filter A->B C Inject sample onto C18 column B->C D Run gradient elution (e.g., Water/ACN with 0.1% TFA) C->D E Detect at ~265 nm and ~301 nm (Fmoc Group Absorbance) D->E F Integrate chromatogram E->F G Calculate purity based on relative peak area (%) F->G

Caption: Workflow for assessing the purity of N-Fmoc (E)-Fluvoxamine samples.

Experimental Details:

  • Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Detection: UV detector set to wavelengths characteristic of the Fmoc group (approx. 265 nm and 301 nm).[10]

  • Analysis: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[21] A high-purity sample should exhibit a single major peak. The appearance of a significant secondary peak at an earlier retention time may indicate the presence of the more polar, deprotected Fluvoxamine.

Safety Precautions

  • Always handle N-Fmoc (E)-Fluvoxamine in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for specific hazard information before handling the compound.

  • Avoid inhalation of dust or contact with skin and eyes.

References

  • Fmoc: Fluorenylmethyloxycarbonyl Protection. Peptide Port. Available at: [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link]

  • Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments. Available at: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • How To Protect Light Sensitive Products. Tablet Presses. Available at: [Link]

  • Risk Assessment for Light Sensitive Product. Pharma Devils. Available at: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. Available at: [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link]

  • Protection of Light Sensitive Products. Pharmaguideline. Available at: [Link]

  • How To Make A Standard Solution. The Chemistry Blog. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Course Hero. Available at: [Link]

  • How to prepare a stock solution? Chemistry Stack Exchange. Available at: [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag. Available at: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]

  • How do you store chemicals in inert gas? Sciencemadness.org. Available at: [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]

  • PRODUCT MONOGRAPH NOVO–FLUVOXAMINE. Teva Canada. Available at: [Link]

  • Light-Sensitive Injectable Prescription Drugs. PMC - NIH. Available at: [Link]

  • Fluvoxamine. PubChem - NIH. Available at: [Link]

  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ConnectSci. Available at: [Link]

  • Fluvoxamine. Wikipedia. Available at: [Link]

  • "Store under Argon". Reddit. Available at: [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. Available at: [Link]

  • How stable are Fmoc amino acids at room temp? Reddit. Available at: [Link]

  • How long can synthesized peptides using SPPS be stored? ResearchGate. Available at: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. PubMed. Available at: [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

Sources

Application

Advanced Application Note: N-Fmoc (E)-Fluvoxamine in Impurity Profiling &amp; Method Validation

Executive Summary This technical guide addresses the specific application of N-Fmoc (E)-Fluvoxamine —the 9-fluorenylmethoxycarbonyl derivative of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. While stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific application of N-Fmoc (E)-Fluvoxamine —the 9-fluorenylmethoxycarbonyl derivative of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. While standard pharmacopeial impurity profiling (USP/EP) focuses on oxidative and isomeric byproducts (e.g., Z-isomer, N-acetyl derivatives), the N-Fmoc derivative serves two specialized, high-value functions in modern drug development:

  • Hydrophobic System Suitability Marker: Due to the extreme lipophilicity of the fluorenyl group, this derivative is used to validate the elution power of gradient methods, ensuring that late-eluting, highly hydrophobic process impurities (e.g., dimerized reactants or protected intermediates) are effectively cleared from the column.

  • High-Sensitivity Fluorescence Derivatization: It enables femtomolar-level detection of Fluvoxamine in complex matrices (cleaning validation swabs or bioanalysis) where UV detection is insufficient.

Chemical Basis & Strategic Rationale

Structural Logic

Fluvoxamine contains a primary aliphatic amine tail. Reacting this amine with Fmoc-Cl (9-Fluorenylmethyl chloroformate) yields a stable carbamate.

  • Target Analyte: (E)-Fluvoxamine Maleate (API)

  • Reagent: Fmoc-Cl[1][2]

  • Resultant: N-Fmoc (E)-Fluvoxamine

  • Key Property Change:

    • Hydrophobicity: Drastic increase in LogP (Retention time shifts significantly later).

    • Chromophore: Addition of the fluorenyl group adds strong UV absorption at 265 nm and intense fluorescence (Ex: 260 nm, Em: 310 nm).

Visualization of the Reaction Pathway

The following diagram illustrates the derivatization logic and the analytical workflow.

Fluvoxamine_Fmoc_Workflow Start Fluvoxamine (API) Primary Amine Reaction Derivatization pH 8.5 / Borate Buffer Start->Reaction Reagent Fmoc-Cl (Reagent) Reagent->Reaction Product N-Fmoc (E)-Fluvoxamine (Hydrophobic Carbamate) Reaction->Product Nucleophilic Substitution Analysis_UV Application A: Gradient Validation (UV 265 nm) Product->Analysis_UV Spike as Marker Analysis_FL Application B: Trace Detection (Fluorescence) Product->Analysis_FL Direct Injection

Caption: Reaction pathway transforming Fluvoxamine into its N-Fmoc derivative for dual analytical applications.

Experimental Protocols

Protocol A: Synthesis of N-Fmoc (E)-Fluvoxamine Standard

Use this protocol to generate the reference standard for retention time marker studies.

Reagents:

  • Fluvoxamine Maleate (API)

  • Fmoc-Cl (Reagent Grade)

  • Acetonitrile (HPLC Grade)

  • Sodium Borate Buffer (0.2 M, pH 9.0)

Step-by-Step Procedure:

  • Preparation: Dissolve 50 mg of Fluvoxamine Maleate in 5 mL of 50:50 Acetonitrile:Water.

  • Buffering: Add 5 mL of Borate Buffer (pH 9.0) to ensure the amine is deprotonated (pKa of Fluvoxamine amine is ~9.5, so high pH is critical for reaction efficiency).

  • Reaction: Add 1.2 molar equivalents of Fmoc-Cl (dissolved in 2 mL Acetonitrile) dropwise while stirring.

  • Incubation: Stir at room temperature for 30 minutes. The solution may turn cloudy as the hydrophobic derivative precipitates.

  • Quenching: Add 100 µL of propylamine to react with excess Fmoc-Cl (preventing ghost peaks).

  • Extraction: Extract the derivative into Ethyl Acetate (3 x 10 mL).

  • Drying: Evaporate solvent under nitrogen. Reconstitute the residue in 100% Acetonitrile.

    • Critical Note: The N-Fmoc derivative is insoluble in water . Do not attempt to dissolve in aqueous mobile phase.

Protocol B: HPLC Method for Impurity Profiling (Gradient Validation)

This method demonstrates how to use the N-Fmoc standard to validate that your "Wash Step" is sufficient to remove lipophilic contaminants.

Chromatographic Conditions:

ParameterSpecification
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)
Mobile Phase A 20 mM Ammonium Phosphate (pH 6.5)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (General) and 265 nm (Fmoc specific)
Temperature 40°C

Gradient Table:

Time (min)% Mobile Phase BPurpose
0.030Initial Hold
15.060Elution of Fluvoxamine & Polar Impurities
20.095Wash Step (Targeting N-Fmoc Derivative)
25.095Hold to clear lipophilics
25.130Re-equilibration
30.030End

Validation Procedure:

  • Inject the System Suitability Solution containing API (0.5 mg/mL) spiked with N-Fmoc (E)-Fluvoxamine (0.05 mg/mL).

  • Requirement: The N-Fmoc peak must elute during the high-organic wash (approx. 20-22 min) and show a Resolution (Rs) > 10 from the main API peak.

  • Failure Mode: If the N-Fmoc peak carries over to the next injection, the gradient hold at 95% B must be extended.

Data Analysis & Interpretation

Relative Response Factor (RRF) Calculation

When using N-Fmoc Fluvoxamine as a quantitative surrogate for other lipophilic impurities, you must establish its RRF relative to the parent drug.



  • Typical RRF at 254 nm: ~1.2 - 1.5 (Due to the added aromaticity of the fluorenyl group).

  • Typical RRF at 265 nm: > 2.0 (Fmoc absorbs strongly here).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitation in Vial Solvent polarity too high (too much water).Dissolve N-Fmoc standard in 100% Acetonitrile or Methanol.
Split Peak for N-Fmoc Rotamers or partial hydrolysis.Ensure column temp is ≥40°C to speed up rotamer exchange.
Low Recovery Adsorption to plastic vials.The Fmoc group is "sticky." Use silanized glass vials.
Excess Reagent Peaks Unreacted Fmoc-Cl or Fmoc-OH.These elute early/mid-gradient. Use the propylamine quench step (Protocol 3.1, Step 5).

Advanced Workflow: Trace Analysis (Cleaning Validation)

For cleaning validation where the limit of detection (LOD) must be in the ppb range, UV detection of Fluvoxamine is often insufficient.

Workflow:

  • Swab Sample: Extract swab in 50:50 MeCN:Buffer.

  • In-Vial Derivatization: Add 50 µL sample + 50 µL Borate Buffer + 50 µL Fmoc-Cl (5 mM in MeCN).

  • Wait: 5 minutes.

  • Inject: 10 µL.

  • Detection: Fluorescence (Ex 260nm / Em 310nm).

  • Result: Detection limits improve by factor of 100x compared to UV.

Trace_Analysis_Logic cluster_0 Sample Preparation cluster_1 HPLC-FLD Swab Swab Extraction Deriv Add Fmoc-Cl + Buffer Swab->Deriv Sep Separation (C18) Deriv->Sep Inject Det Fluorescence Detection (Ex 260 / Em 310) Sep->Det

Caption: Workflow for high-sensitivity cleaning validation using Fmoc derivatization.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[3][4][5] International Council for Harmonisation.[5]

  • European Pharmacopoeia (Ph. Eur.). Fluvoxamine Maleate Monograph 1977. (Standard impurity list validation).

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Amines. (Reference for Fmoc/Amine reaction kinetics).

  • Sigma-Aldrich. Derivatization Reagents for HPLC: Fmoc-Cl.

  • USP. Fluvoxamine Maleate: Chromatographic Purity. USP-NF.

(Note: While N-Fmoc Fluvoxamine is not a specified impurity in the USP/EP monographs, the methodology cited above adheres to the ICH Q2(R1) validation of analytical procedures for specificity and detection limit.)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of N-Fmoc (E)-Fluvoxamine

Technical Support Center: High-Yield Synthesis of N-Fmoc (E)-Fluvoxamine Status: Operational | Tier: Advanced Chemical Support Subject: Optimization of Geometric Purity and Amine Protection Efficiency Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of N-Fmoc (E)-Fluvoxamine

Status: Operational | Tier: Advanced Chemical Support Subject: Optimization of Geometric Purity and Amine Protection Efficiency

Executive Summary

This guide addresses the synthesis of N-Fmoc (E)-Fluvoxamine , a derivative used primarily in solid-phase synthesis, prodrug development, or as a stable intermediate. The synthesis presents two distinct competitive failure modes:

  • Geometric Isomerism (The "Z-Trap"): The oxime bond (

    
    ) exists as an equilibrium of (E) and (Z) isomers. The (E)-isomer is the pharmacologically active and thermodynamically favored form, but kinetic traps often lead to high (Z)-impurity levels (up to 20-30% in unoptimized reactions).
    
  • Fmoc Instability: The Fmoc group is base-labile.[1] Standard Fluvoxamine synthesis conditions (often requiring strong bases like KOH for O-alkylation) are incompatible with Fmoc survival. Therefore, the Fmoc group must be installed chemoselectively on the purified (E)-Fluvoxamine free base under mild conditions.

Module 1: The E-Isomer Foundation (Pre-Protection)

Objective: Maximize the (E)/(Z) ratio of the precursor before Fmoc installation. You cannot efficiently separate Fmoc-(E) from Fmoc-(Z) isomers; the geometry must be fixed upstream.

The Mechanism of Isomerization

The formation of the oxime from 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is under thermodynamic control .

  • Kinetic Product: Often a mix of (E) and (Z).[2][3]

  • Thermodynamic Product: Predominantly (E) (trans-configuration) due to steric relief between the aromatic ring and the alkoxy chain.

Protocol Adjustment for High (E)-Yield: Do not rely on spontaneous equilibrium. Use Acid-Catalyzed Isomerization prior to the O-alkylation step.

  • Reflux in Acidic Alcohol: If your oxime intermediate has >5% (Z)-isomer (detectable by HPLC/NMR), reflux in Methanol/HCl (cat.) for 2-4 hours.

    • Why: Protonation of the oxime nitrogen lowers the rotation barrier of the

      
       bond, allowing the system to relax to the lower-energy (E) state.
      
  • Photo-Protection: The (E)-isomer is photosensitive. Exposure to UV light causes photoisomerization back to the (Z)-isomer.[4]

    • Action: Wrap all reaction vessels in aluminum foil. Perform the Fmoc protection in amber glassware or low-light conditions.

Module 2: The N-Fmoc Protection Protocol

Objective: Install the Fmoc group on the primary amine of (E)-Fluvoxamine with >90% yield and no oligomerization.

Critical Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
  • Avoid Fmoc-Cl: Fluorenylmethyloxycarbonyl chloride is highly reactive but generates HCl and is prone to hydrolysis. It frequently causes the formation of "Fmoc-dipeptides" (dimers) where the product reacts with activated Fmoc-Cl.

  • Select Fmoc-OSu: N-(9-Fluorenylmethoxycarbonyloxy)succinimide is the gold standard. It releases N-hydroxysuccinimide (NHS), which is non-acidic and easily washed away.

Optimized Protocol: Biphasic Schotten-Baumann Conditions
ParameterSpecificationRationale
Substrate (E)-Fluvoxamine Free BaseUse free base, not Maleate salt, to simplify pH control.
Reagent Fmoc-OSu (1.1 equivalents)Slight excess ensures complete consumption of the amine.
Solvent System Water : Dioxane (1:1) or Water : Acetone (1:1)Solubilizes both the hydrophobic Fmoc reagent and the amine.
Base

(Sodium Bicarbonate)
Crucial: Maintains pH 8.0–9.0. Stronger bases (NaOH) hydrolyze the Fmoc.
Temperature

Start cold to control exotherm; finish at RT to drive completion.

Step-by-Step Workflow:

  • Dissolve 1.0 eq of (E)-Fluvoxamine free base in Dioxane.

  • Add 1.5 eq of

    
     dissolved in water (equal volume to Dioxane).
    
  • Cool to

    
    .
    
  • Add 1.1 eq of Fmoc-OSu dropwise (dissolved in minimal Dioxane).

  • Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.
    
  • Monitoring: Check via TLC (Ethyl Acetate/Hexane) or HPLC. The amine spot should disappear.[5]

  • Workup: Acidify carefully to pH 4–5 with 1M HCl (do not go lower, or you risk oxime hydrolysis). Extract with Ethyl Acetate.

Module 3: Troubleshooting & FAQ

Q1: My yield is low (<50%), and I see a byproduct with double molecular weight.

Diagnosis: Dimerization. Cause: You likely used Fmoc-Cl or insufficient solvent dilution. The product amine reacted with the activated species.[3][6][7] Solution: Switch to Fmoc-OSu . If you must use Fmoc-Cl, add the reagent very slowly to a solution where the amine is already buffered.

Q2: The Fmoc group is falling off during workup.

Diagnosis: Premature Deprotection. Cause: The workup was too basic, or the reaction ran too long. Fmoc is cleaved by secondary amines (self-scavenging is rare here but possible) and hydroxide. Solution: Ensure the quench pH is acidic (pH 4–5). Avoid using amines (like Triethylamine) as the base; use inorganic Carbonate/Bicarbonate.

Q3: I have a persistent 10% impurity that co-elutes.

Diagnosis: (Z)-Isomer contamination. Cause: The starting material was not pure (E)-isomer, or the reaction was exposed to light.[8] Solution: You cannot easily separate N-Fmoc-(E) from N-Fmoc-(Z). You must recrystallize the starting material (Fluvoxamine) using Acetonitrile/Water to >99% (E)-purity before the Fmoc step.

Visualized Workflows

Figure 1: Synthesis Logic Flow

This diagram illustrates the critical path to high-yield N-Fmoc (E)-Fluvoxamine, highlighting the "Kill Steps" where yield is typically lost.

FluvoxamineSynthesis Start Start: 4-Trifluoromethyl valerophenone OximeStep Step 1: Oximation (Hydroxylamine) Start->OximeStep CheckIsomer Decision: Check E/Z Ratio (HPLC/NMR) OximeStep->CheckIsomer Isomerize Action: Acid Reflux (Methanol/HCl) CheckIsomer->Isomerize Z-isomer > 2% Alkylation Step 2: O-Alkylation (2-Chloroethylamine) CheckIsomer->Alkylation E-isomer > 98% Isomerize->CheckIsomer Re-check FmocStep Step 3: Fmoc Protection (Fmoc-OSu / NaHCO3) Alkylation->FmocStep Use Free Base FinalPurification Final: Silica Gel Chromatography FmocStep->FinalPurification

Caption: Workflow emphasizing the mandatory geometric purity check before alkylation and protection.

Figure 2: Troubleshooting Decision Tree

Use this logic to diagnose yield failures in the final protection step.

Troubleshooting Problem Problem: Low Yield of N-Fmoc Product CheckTLC Check TLC/HPLC Problem->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Fmoc-Dimer Present CheckTLC->Result2 Result3 Free Dibenzofulvene (Fmoc cleaved) CheckTLC->Result3 Fix1 Increase pH to 8.5 (Add NaHCO3) Result1->Fix1 Fix2 Switch to Fmoc-OSu Dilute Reaction Result2->Fix2 Fix3 Reduce Reaction Time Check for Amines Result3->Fix3

Caption: Diagnostic logic for resolving common synthetic failures during Fmoc installation.

References

  • BenchChem Technical Support. (2025).[5][7][9] The Synthesis and Discovery of Fluvoxamine: An In-depth Technical Guide. BenchChem. Link

  • Mojtahedi, M. M., et al. (2010). Synthesis and purification of fluvoxamine maleate in green solvents with high yield. Scientific Information Database (SID). Link

  • European Patent Office. (2021). EP 2981518 B1: An Improved Process for the Preparation of Fluvoxamine Maleate. EPO. Link

  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS: Mechanism and Troubleshooting. AltaBioscience. Link

  • National Institutes of Health (NIH). (2002). Photoisomerization of fluvoxamine generates an isomer that has reduced activity.[8] PubMed. Link

Sources

Optimization

Technical Support Center: Optimizing Fmoc Deprotection for Fluvoxamine Intermediates

Introduction: The Context Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing Fmoc (9-fluorenylmethoxycarbonyl) protection strategies in the synthesis of Fluvoxamine or...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Context

Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing Fmoc (9-fluorenylmethoxycarbonyl) protection strategies in the synthesis of Fluvoxamine or its amino-functionalized analogs.

While industrial synthesis of Fluvoxamine typically employs non-Fmoc routes, modern Solid-Phase Organic Synthesis (SPOS) and convergent analog synthesis often require Fmoc protection for the primary amine tail (5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime precursors).

The critical challenge here is not just removing the protecting group, but doing so without compromising the integrity of the oxime ether linkage or allowing the reactive dibenzofulvene (DBF) byproduct to alkylate your newly liberated amine.

Module 1: The Standard Protocol (Baseline)

For most Fluvoxamine intermediates (specifically the N-Fmoc-aminoethyl-oxime derivatives), the standard peptide-grade protocol is the starting point.

Standard Operating Procedure (SOP-01)
  • Reagent: 20% Piperidine (v/v) in DMF (N,N-Dimethylformamide).

  • Volume: 10 mL per gram of resin (if solid phase) or 5-10 equivalents (solution phase).

  • Temperature: Ambient (20–25°C).

Step-by-Step Workflow:

  • Swelling (SPOS only): Swell resin in DMF for 20 mins.

  • Initial Deblock: Treat with 20% Piperidine/DMF for 3 minutes . Drain/Extract. (This removes ~80% of Fmoc and prevents high concentrations of DBF from lingering).

  • Secondary Deblock: Treat with fresh 20% Piperidine/DMF for 10–15 minutes .

  • Wash: Extensive washing with DMF (x3), DCM (x3), and DMF (x3) is critical to remove the DBF-piperidine adduct.[1]

Expert Insight: Why two steps? The first short incubation removes the bulk of the Fmoc. The second ensures completion. If you do it in one long step, the concentration of generated DBF is high, increasing the statistical probability of it reacting back with your free amine (a side reaction known as "back-alkylation").

Module 2: Mechanism & Side Reaction Control

Understanding the mechanism is the only way to troubleshoot effectively. Fmoc removal is a base-induced


-elimination.[1][2][3]
The Danger Zone: Dibenzofulvene (DBF)

The elimination releases DBF , a highly reactive electrophile.[4]

  • Scenario A (Ideal): The base (Piperidine) acts as a scavenger, reacting with DBF to form a stable adduct.[2][5]

  • Scenario B (Failure): If the base is too weak a nucleophile or sterically hindered, DBF remains free and attacks the primary amine of your Fluvoxamine intermediate.

Visualizing the Pathway

Fmoc_Mechanism Start Fmoc-Protected Fluvoxamine Intermediate Inter Intermediate: Carbanion Start->Inter Proton Abstraction Base Base (Piperidine) Base->Inter Split β-Elimination Inter->Split Product Free Amine (Active Intermediate) Split->Product DBF Dibenzofulvene (DBF - Reactive) Split->DBF SideRxn Side Reaction: Alkylated Impurity Product->SideRxn Nucleophilic Attack Scavenge Scavenging (Piperidine Attack) DBF->Scavenge + Excess Base DBF->SideRxn Slow Scavenging Adduct DBF-Piperidine Adduct (Harmless) Scavenge->Adduct Desired Path

Figure 1: The mechanistic fork in the road. Successful deprotection relies on the "Scavenging" pathway outpacing the "Side Reaction" pathway.

Module 3: Troubleshooting Incomplete Deprotection

If your LC-MS shows remaining Starting Material (SM) or a mass corresponding to SM - Fmoc + 178 (DBF adduct), use this guide.

Scenario 1: "The Stall" (Incomplete Removal)
  • Symptom: After 20 mins, >5% Fmoc-intermediate remains.[6]

  • Root Cause: Aggregation.[3][7] The hydrophobic trifluoromethyl-phenyl core of Fluvoxamine can stack, shielding the Fmoc group.

  • Solution: The DBU Boost.

    • Switch to 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperidine in DMF .

    • Why? DBU is a non-nucleophilic, stronger base that drives the deprotonation faster. Piperidine is kept only to scavenge the DBF (since DBU cannot scavenge).

Scenario 2: "The Ghost Peak" (DBF Adduct)
  • Symptom: Correct mass for deprotected product, but low yield and unknown impurities.

  • Root Cause: Inefficient scavenging.

  • Solution: Increase nucleophilicity.

    • Add 5% Piperazine to the cocktail. Piperazine is a better nucleophile than piperidine for capturing DBF.

Comparative Reagent Table
Reagent CocktailReactivityScavenging CapacityRecommended For
20% Piperidine/DMF StandardHighRoutine synthesis.
2% DBU / 2% Piperidine / DMF HighModerateAggregated/Sterically hindered sequences.
20% Piperidine / 0.1M HOBt StandardHighPreventing aspartimide formation (less relevant for Fluvoxamine, but good for purity).
10% Piperazine / EtOH / DMF ModerateVery High"Green" synthesis; reducing toxicity.

Module 4: Green Chemistry & Optimization

For regulatory compliance (REACH) or large-scale process development, avoiding DMF and Piperidine is increasingly necessary.

The "Green" Protocol (SOP-02)
  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran) or NBP (N-butylpyrrolidinone).

  • Base: 20% 4-Methylpiperidine (4MP).[4]

  • Advantage: 4MP is less regulated than piperidine but offers similar pKa and scavenging profiles. 2-MeTHF is derived from renewable sources.

Troubleshooting Decision Tree

Follow this logic flow to resolve experimental failures.

Troubleshooting_Tree Start LC-MS Analysis Post-Deprotection Check1 Is Fmoc-SM present? Start->Check1 Yes Yes (>5%) Check1->Yes Incomplete No No (<1%) Check1->No Complete Agg Issue: Aggregation/Sterics Yes->Agg Check2 Are there +178 Da Impurities? No->Check2 Sol1 Action: Switch to 2% DBU + 2% Piperidine Agg->Sol1 Clean Result: Clean Product Check2->Clean No Dirty Issue: DBF Re-attachment Check2->Dirty Yes Sol2 Action: Add 5% Piperazine or Increase Wash Vol Dirty->Sol2

Figure 2: Diagnostic workflow for optimizing reaction conditions based on LC-MS data.

Frequently Asked Questions (FAQ)

Q: Can I use UV monitoring to determine when the reaction is done? A: Yes. The Fmoc cleavage product (DBF-piperidine adduct) absorbs strongly at 301 nm .[2]

  • Protocol: Collect the deprotection waste.[7] Measure absorbance.[2][7][8] Repeat deprotection. When the absorbance of the waste stream drops to near zero, the reaction is complete.

Q: Is the Fluvoxamine oxime ether linkage stable to 20% Piperidine? A: Generally, yes. Oxime ethers are stable to basic conditions. They are, however, sensitive to strong acids (aqueous HCl/TFA) which can hydrolyze them back to the ketone. Fmoc removal is therefore a safer strategy for this intermediate than Boc removal (which requires TFA).

Q: My product is precipitating during deprotection in solution phase. A: The free amine of the Fluvoxamine intermediate is likely less soluble than the Fmoc-protected version.

  • Fix: Add a co-solvent like DCM (Dichloromethane) or THF to the DMF mixture (1:1 ratio) to maintain solubility of the deprotected species.

References

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups.[1][2][3][5][8][][10][11][12][13] Chemical Reviews. (Comprehensive review on stability including Fmoc/Oximes).

  • Albericio, F., et al. (2018). Green Solid-Phase Peptide Synthesis.[5][10] Green Chemistry.[10][14] (Source for 2-MeTHF and green solvents).[10]

  • Wade, J. D., et al. (1991). DBU as an auxiliary reagent for Fmoc deprotection.[10] Tetrahedron Letters. (Source for DBU protocols).

Sources

Troubleshooting

Resolving solubility issues of N-Fmoc (E)-Fluvoxamine in aqueous buffers

Welcome to the dedicated technical support guide for resolving solubility challenges with N-Fmoc (E)-Fluvoxamine. This resource is designed for researchers, scientists, and drug development professionals to provide both...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for resolving solubility challenges with N-Fmoc (E)-Fluvoxamine. This resource is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and advanced troubleshooting strategies. Our goal is to empower you with the technical insights and practical protocols necessary to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of N-Fmoc (E)-Fluvoxamine.

Q1: What are the primary chemical properties of N-Fmoc (E)-Fluvoxamine that influence its solubility?

A1: N-Fmoc (E)-Fluvoxamine is a derivative of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The key to understanding its solubility lies in the combination of the original Fluvoxamine structure and the attached N-Fmoc (9-fluorenylmethyloxycarbonyl) group.

  • Fluvoxamine: The base molecule, Fluvoxamine, is sparingly soluble in water.[1][2][3][4] It contains an amine group, which means its solubility is pH-dependent.

  • Fmoc Group: The Fmoc group is a large, non-polar, and highly hydrophobic chemical moiety.[5] It is widely used as a protecting group in peptide synthesis and is known to decrease the aqueous solubility of molecules to which it is attached.[6][7]

The conjugation of the bulky, hydrophobic Fmoc group to Fluvoxamine results in a molecule that is significantly less soluble in aqueous solutions than Fluvoxamine itself. Therefore, N-Fmoc (E)-Fluvoxamine should be considered a poorly soluble, hydrophobic compound.

Q2: I'm seeing immediate precipitation when I add my DMSO stock of N-Fmoc (E)-Fluvoxamine to my aqueous buffer. Why is this happening?

A2: This is a classic issue known as "solvent-shifting" or "crashing out," and it is very common for hydrophobic compounds.[6][8] Here's the underlying cause:

  • N-Fmoc (E)-Fluvoxamine is likely readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • When you introduce a small volume of this DMSO stock into a large volume of an aqueous buffer, the solvent environment for the compound abruptly changes from organic to aqueous.

  • The hydrophobic N-Fmoc (E)-Fluvoxamine molecules are not well-solvated by the water molecules and, as a result, they rapidly aggregate and precipitate out of the solution.

The key takeaway is that the solubility of the compound in the final mixed-solvent system (buffer + DMSO) is much lower than in the initial DMSO stock.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A3: Understanding this distinction is crucial for designing robust experiments and interpreting your results accurately.

  • Kinetic Solubility: This is the concentration of a compound that can be dissolved when a stock solution (usually in DMSO) is rapidly added to an aqueous buffer.[2][9] The resulting solution can be supersaturated, meaning it holds more dissolved compound than it thermodynamically should.[10][11] These solutions are metastable and can precipitate over time.[10] Kinetic solubility is often measured in high-throughput screening to get a quick assessment.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that will dissolve in a solvent system under specific conditions (e.g., temperature, pH) when equilibrium is reached between the dissolved and undissolved solid material.[11][12] This is typically determined using the shake-flask method, which involves a longer incubation time.[9][13]

For most in-vitro and in-vivo experiments, aiming for a final concentration below the thermodynamic solubility is recommended to avoid precipitation during the course of your assay.

Q4: Can I just increase the pH of my buffer to dissolve N-Fmoc (E)-Fluvoxamine?

A4: While pH adjustment is a powerful tool for ionizable compounds, it comes with a critical caveat for this specific molecule. The N-Fmoc protecting group is known to be labile (unstable) under basic conditions.[5][14] The primary amine of Fluvoxamine is protected by the Fmoc group, so the most significant ionizable group is likely the oxime. However, raising the pH, especially above 8.0, could lead to the cleavage of the Fmoc group, resulting in the presence of free Fluvoxamine in your solution. This would confound your experimental results. Therefore, it is generally not recommended to use highly basic buffers with N-Fmoc (E)-Fluvoxamine.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific solubility challenges.

Guide 1: Initial Dissolution and Stock Solution Preparation

Problem: Difficulty dissolving the solid N-Fmoc (E)-Fluvoxamine powder or precipitation observed in the DMSO stock solution over time.

Causality: The inherent hydrophobicity of the molecule can make initial dissolution challenging. Precipitation in DMSO stocks can occur due to the absorption of atmospheric water, which reduces the solvating power of the DMSO, or from freeze-thaw cycles.[15][16]

Step-by-Step Protocol:

  • Solvent Selection: Use high-purity, anhydrous DMSO for preparing your stock solution.

  • Weighing and Dissolving:

    • Accurately weigh the desired amount of N-Fmoc (E)-Fluvoxamine powder.

    • Add the appropriate volume of anhydrous DMSO to achieve your target concentration (e.g., 10-50 mM).

    • Vortex thoroughly for 2-5 minutes.

    • If dissolution is slow, gentle warming in a water bath (30-40°C) for a short period can be effective.

    • Brief sonication can also aid in breaking up small aggregates and accelerating dissolution.

  • Storage:

    • Store the stock solution in small aliquots to minimize the number of freeze-thaw cycles.

    • Use vials with tight-fitting caps to reduce moisture absorption.

    • For long-term storage, keep at -20°C or -80°C. For short-term use, 4°C is acceptable.

Guide 2: Preventing Precipitation in Aqueous Buffers Using Co-solvents

Problem: The compound precipitates when the DMSO stock is diluted into an aqueous buffer.

Causality: The final concentration of the compound exceeds its solubility limit in the final buffer/DMSO mixture. The addition of a co-solvent can increase the overall solvating capacity of the aqueous phase.

Step-by-Step Protocol:

  • Co-solvent Selection: Common biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG-400).

  • Workflow for Co-solvent Use:

    G A Prepare concentrated stock in 100% DMSO D Add DMSO stock to the buffer-cosolvent mixture dropwise while vortexing A->D B Prepare aqueous buffer (e.g., PBS, pH 7.4) C Add co-solvent (e.g., Ethanol) to the aqueous buffer to a final concentration of 5-20% (v/v) B->C C->D E Visually inspect for precipitation. If clear, proceed with experiment D->E F If precipitation occurs, increase co-solvent concentration or decrease final compound concentration E->F

    Caption: Workflow for using a co-solvent to improve solubility.

  • Quantitative Data Summary:

Co-solventTypical Final Concentration RangeNotes
Ethanol5 - 20% (v/v)Can have biological effects at higher concentrations.
Propylene Glycol5 - 20% (v/v)Generally well-tolerated in cell-based assays.
PEG-4001 - 10% (v/v)Can be viscous at higher concentrations.
  • Important Considerations:

    • Always run a vehicle control (buffer + co-solvent + DMSO) in your experiment to account for any effects of the solvents themselves.

    • The final DMSO concentration in your assay should ideally be below 0.5% to minimize solvent-induced artifacts.

Guide 3: Utilizing Surfactants for Micellar Solubilization

Problem: Co-solvents are not sufficient to maintain solubility, or they interfere with the experimental system.

Causality: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules like N-Fmoc (E)-Fluvoxamine, effectively increasing their apparent solubility in aqueous solutions.

Step-by-Step Protocol:

  • Surfactant Selection: Non-ionic surfactants like Tween® 20 (Polysorbate 20) and Cremophor® EL are commonly used.[17]

  • Workflow for Surfactant Use:

    G A Prepare concentrated stock in 100% DMSO E Add DMSO stock to the buffer-surfactant mixture dropwise while vortexing A->E B Prepare aqueous buffer (e.g., PBS, pH 7.4) C Add surfactant (e.g., Tween 20) to the aqueous buffer to a final concentration of 0.01-0.1% (v/v) B->C D Mix thoroughly to ensure micelle formation C->D D->E F Visually inspect for precipitation. If clear, proceed with experiment E->F

    Caption: Workflow for using a surfactant for micellar solubilization.

  • Quantitative Data Summary:

SurfactantTypical Final Concentration RangeNotes
Tween® 200.01 - 0.1% (v/v)Widely used and generally biocompatible in this range.[18]
Cremophor® EL0.01 - 0.1% (v/v)A very effective solubilizer, but can have biological effects.[19]
  • Important Considerations:

    • As with co-solvents, always include a vehicle control with the surfactant in your experiments.

    • Be aware that surfactants can interfere with certain assays, particularly those involving protein-protein interactions or membrane dynamics.

Guide 4: Advanced Solubilization with Cyclodextrins

Problem: Standard co-solvents and surfactants are not effective or are incompatible with the experimental system.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form "inclusion complexes" with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[20][21][22]

Step-by-Step Protocol:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.

  • Workflow for Cyclodextrin Use:

    G A Prepare aqueous solution of HP-β-CD (e.g., 1-10% w/v) in your experimental buffer B Add N-Fmoc (E)-Fluvoxamine (as powder or from a minimal volume of organic stock) to the cyclodextrin solution A->B C Incubate with stirring or shaking (e.g., 1-24 hours at room temp.) to allow for complex formation B->C D Filter the solution through a 0.22 µm filter to remove any undissolved compound C->D E The clear filtrate is your working solution. Quantify the concentration analytically (e.g., HPLC-UV) D->E

    Caption: Workflow for forming a cyclodextrin inclusion complex.

  • Important Considerations:

    • The formation of inclusion complexes is an equilibrium process, so sufficient incubation time is necessary.

    • It is essential to analytically determine the final concentration of your compound in the cyclodextrin solution, as you start with an excess of the solid compound.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the gold-standard method for determining the true equilibrium solubility of N-Fmoc (E)-Fluvoxamine in a given buffer system.[13][23]

Materials:

  • N-Fmoc (E)-Fluvoxamine (solid powder)

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, low protein binding)

  • Analytical instrumentation (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid N-Fmoc (E)-Fluvoxamine to a glass vial (e.g., 1-2 mg into 1 mL of buffer). The goal is to have undissolved solid remaining at the end of the experiment.

  • Tightly cap the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, let the vials stand to allow the larger particles to settle.

  • Carefully remove an aliquot of the suspension and centrifuge at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the remaining solid.

  • Take a precise volume of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of N-Fmoc (E)-Fluvoxamine in the filtrate using a validated HPLC-UV method against a standard curve. This concentration represents the thermodynamic solubility.

References

  • Babu, A. S., & Kumar, A. (Year). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • (Year). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Pharmaceutical Sciences.
  • (Year). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules.
  • (Year). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • (Year). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • (2017, March 6). Shake Flask logK. Lokey Lab Protocols.
  • (2012, October 9).
  • (Year). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • (2021, May 28). View of Formulation and Invitro Characterization of Fluvoxamine Loaded Nanoparticles.
  • (Year). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • (Year). The fluorenylmethoxycarbonyl protecting group (Fmoc). Wikipedia.
  • (Year). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • (2017, April 27). How to perform the shake flask method to determine solubility. Quora.
  • (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • (Year). Solubility Testing – Shake Flask Method. BioAssay Systems.
  • (Year). The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis. Benchchem.
  • (Year). Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide. Benchchem.
  • (Year). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
  • (Year). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • (Year).
  • (Year).
  • (Year). Solubility of Fmoc protected amino acids used in Project C.
  • (Year).
  • (Year). Solubilization of vardenafil HCl in lipid-based formulations enhances its oral bioavailability in vivo: A comparative study using Tween - 20 and Cremophor - EL.
  • (Year). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. SciSpace.
  • (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER.
  • (Year). Dimethyl sulfoxide. Wikipedia.
  • (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre.
  • (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules.
  • (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • (2021, June 8). Chemical engineers devise a simpler process to incorporate hydrophobic drugs into tablets. News-Medical.net.
  • (Year). The fluorenylmethoxycarbonyl protecting group (Fmoc). Wikipedia.
  • (Year). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • (Year). Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
  • (Year). (PDF) Liposome Formulations of Hydrophobic Drugs.
  • (2016, July 28). Determining drug release rates of hydrophobic compounds from nanocarriers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
  • (2013, August 15). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews.
  • (Year). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • (2025, October 4). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Nano Micro Biosystems.
  • (2021, May 28). View of Formulation and Invitro Characterization of Fluvoxamine Loaded Nanoparticles.
  • (Year). Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20.
  • (Year). (PDF) Methods for Removing the Fmoc Group.
  • (Year). TWEEN® 20 (P5927)
  • (2025, August 6). Behind the Blot: Everything You Need to Know About Tween 20. BenchSci.
  • (2021, June 8). (PDF) Enhancement of Solubility and Dissolution Rate of BCS Class-II Fluvoxamine Tablets using Solvent Evaporation Solid Dispersion Technique.
  • (Year). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs.
  • (2023, May 11). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics.
  • (Year). Fluvoxamine (DU-23000) | Serotonin Transporter Inhibitor. MedchemExpress.com.

Sources

Optimization

Minimizing degradation of N-Fmoc (E)-Fluvoxamine under light exposure

Welcome to the technical support center for N-Fmoc (E)-Fluvoxamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing degradation u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Fmoc (E)-Fluvoxamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing degradation under light exposure. Here, we move beyond simple instructions to explain the underlying scientific principles, ensuring the integrity of your experiments and the stability of this critical compound.

Frequently Asked Questions (FAQs)

Q1: My recent batch of N-Fmoc (E)-Fluvoxamine shows unexpected impurities after purification and handling. Could light be the culprit?

A1: Yes, it is highly probable. The parent molecule, Fluvoxamine, is known to be photolabile, particularly under UV light.[1] The addition of the N-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group introduces a robust chromophore (the fluorenyl system) which significantly increases the molecule's susceptibility to photodegradation.[2] Exposure to ambient laboratory light, especially direct sunlight or intense artificial light, can catalyze degradation over time.[3][4]

Q2: What are the primary degradation pathways I should be aware of?

A2: There are two primary light-induced degradation pathways for N-Fmoc (E)-Fluvoxamine:

  • Photoisomerization of the Fluvoxamine Core: The clinically effective (E)-isomer of the oxime bond can absorb UVB light (290-320 nm) and convert to the less biologically active (Z)- or cis-isomer.[5][6]

  • Photosensitized Oxidation: In the presence of oxygen and a sensitizer (which could be the Fmoc group itself or other components in your solution), UV-A light can trigger a Type II photodynamic reaction. This generates singlet oxygen, which can attack the C=N double bond, leading to cleavage of the oxime and formation of impurities such as 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one.[7]

Q3: I store the solid compound in a vial on my lab bench. Is that sufficient?

A3: No, this is not a recommended practice. While the bulk powder is generally more stable than solutions, studies on Fluvoxamine have shown degradation upon exposure to UV light.[1] For long-term stability and to prevent incremental degradation, solid N-Fmoc (E)-Fluvoxamine should be stored in an amber glass vial, further protected from light within a light-opaque container or cabinet, and kept under controlled temperature conditions.

Q4: Are there specific wavelengths of light that are most damaging?

A4: Yes. The most damaging wavelengths are in the ultraviolet (UV) range.

  • UVB (290-320 nm) is particularly implicated in the E/Z photoisomerization of the fluvoxamine core.[5]

  • UV-A (320-400 nm) is known to initiate photosensitized oxidation reactions.[7] While visible light is less energetic, prolonged exposure, especially to high-intensity blue light (400-500 nm), can also contribute to degradation.[3]

Troubleshooting Guide: Identifying and Mitigating Photodegradation

This section provides a logical workflow to diagnose and solve degradation issues in your experiments.

Step 1: Confirm Photodegradation with a Controlled Experiment

If you suspect photodegradation, the first step is to confirm it. The most reliable method is to run a side-by-side comparison with a dark control, as recommended by International Council for Harmonisation (ICH) guidelines.[8]

  • Action: Prepare two identical samples of your N-Fmoc (E)-Fluvoxamine solution.

  • Sample A (Exposed): Place it in your normal laboratory working environment.

  • Sample B (Dark Control): Wrap the container completely in aluminum foil and place it next to Sample A.

  • Analysis: After a set period (e.g., 8-24 hours), analyze both samples using a stability-indicating HPLC method.[1] If Sample A shows significantly higher levels of impurities or a decrease in the parent peak area compared to Sample B, photodegradation is confirmed.

Step 2: Audit Your Experimental Workflow for Light Exposure

Once confirmed, review every step of your process to identify points of light exposure.

Workflow Stage Potential Risk Factor Mitigation Strategy
Weighing/Sample Prep Standard overhead fluorescent lighting. Proximity to windows.Work under amber or red-filtered light.[3][4] Use amber-colored glassware or volumetric flasks wrapped in aluminum foil.[4]
Reaction/Incubation Clear glass reaction vessels. Long reaction times under ambient light.Use amber glass reactors or wrap clear vessels in foil. If visual monitoring is needed, use a low-light environment and minimize exposure time.
Work-up/Purification (e.g., HPLC) Clear solvent lines and fraction collector tubes. Long run times on an open-bed instrument.Use amber or light-blocking HPLC vials.[3] Cover the fraction collector rack with a light-proof cover or use amber collection tubes.
Analysis (e.g., UV-Vis, NMR) Intense light source of the spectrophotometer. Sample waiting in the autosampler.Minimize the duration of sample exposure within the instrument. Use amber autosampler vials.
Storage (Solutions/Fractions) Storing solutions in clear vials or flasks, even in a refrigerator or freezer.Always use amber vials for storing solutions.[9] For highly sensitive intermediates, store under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation.[7]
Step 3: Implement Protective Packaging and Handling

For routine handling and storage, adopt a "protect from light" policy as standard procedure for this compound.

  • Primary Containers: Always use amber glass vials or bottles.[10]

  • Secondary Containment: Store primary containers in light-opaque boxes or cartons until time of use.[9]

  • Manufacturing Environment: In larger-scale operations, use low UV-emitting light sources or specialized brown-colored lighting in areas where the compound is handled.[3][4]

Core Protocols & Methodologies

Protocol 1: Forced Photostability Study (ICH Q1B Confirmatory Method)

This protocol is designed to definitively characterize the photostability of N-Fmoc (E)-Fluvoxamine according to regulatory standards.[11][12]

Objective: To determine the intrinsic photostability of N-Fmoc (E)-Fluvoxamine by exposing it to standardized light conditions and quantifying any resulting degradation.

Materials:

  • N-Fmoc (E)-Fluvoxamine (solid powder and in solution, e.g., 1 mg/mL in acetonitrile/water)

  • Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (Cool White Fluorescent and Near UV lamps).[13]

  • Quartz or borosilicate glass vials (for exposed samples)

  • Amber glass vials and aluminum foil (for dark controls)

  • Validated stability-indicating HPLC-UV system.[1]

Procedure:

  • Sample Preparation:

    • Solid: Spread a thin layer of the solid compound in a shallow, uncovered quartz dish.

    • Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) in a quartz vial.

  • Dark Control Preparation: Prepare an identical set of solid and solution samples, but ensure they are fully protected from light (e.g., wrap in aluminum foil and place in an amber vial).

  • Exposure:

    • Place the exposed and dark control samples in the photostability chamber.

    • Expose the samples to a cumulative illumination of not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter .[8][11]

    • Maintain a constant temperature and use the dark control to differentiate between thermal and light-induced degradation.[8]

  • Analysis:

    • At the end of the exposure period, dissolve the solid samples and dilute the solution samples to a known concentration.

    • Analyze all exposed samples and dark controls by a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the exposed samples to the dark controls.

    • Identify and quantify any new peaks (degradants).

    • Calculate the percentage loss of the parent compound.

    • A change is considered acceptable only if it falls within pre-defined, justified limits.[8]

ICH Q1B Standard Exposure Conditions

ParameterExposure Level
Overall Illumination ≥ 1.2 million lux hours
Near UV Energy ≥ 200 watt hours / m²
Protocol 2: Recommended HPLC Method for Stability Indicating Analysis

Objective: To separate N-Fmoc (E)-Fluvoxamine from its potential photodegradation products, including the (Z)-isomer and oxidative impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 50 mM K₂HPO₄, pH adjusted to 7.0) is often effective for Fluvoxamine and its impurities.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set at a wavelength that provides a good response for the parent compound and expected degradants (e.g., 235 nm).

  • Method Validation: The method must be validated to demonstrate specificity, linearity, accuracy, and precision, ensuring it can accurately quantify the parent compound in the presence of its degradants.[14][15]

Scientific Deep Dive: Degradation Mechanisms & Molecular Rationale

Understanding the "why" behind the degradation is key to developing robust experimental designs.

Mechanism 1: E/Z Photoisomerization

The oxime (C=N) double bond in the Fluvoxamine structure is susceptible to isomerization when it absorbs sufficient energy from UV light. The absorbed photon promotes an electron from a π bonding orbital to a π* antibonding orbital, which temporarily breaks the π-bond and allows for rotation around the C-N single bond. When the molecule relaxes back to its ground state, it can re-form the double bond in the lower-energy (E) configuration or the higher-energy (Z) configuration.

G cluster_0 E/Z Photoisomerization Pathway E_Isomer (E)-Fluvoxamine (trans, active) Excited_State Excited State (π -> π*) E_Isomer->Excited_State UVB Light (hν) Z_Isomer (Z)-Fluvoxamine (cis, inactive) Excited_State->Z_Isomer Rotation & Relaxation Z_Isomer->Excited_State UVB Light (hν)

Caption: Reversible photoisomerization of (E)-Fluvoxamine to its (Z)-isomer.

Mechanism 2: Photosensitized Oxidation via Singlet Oxygen

This pathway is more complex and destructive. The Fmoc group, or another photosensitizer, absorbs light and transfers its energy to molecular oxygen (in its triplet ground state, ³O₂), promoting it to the highly reactive singlet state (¹O₂). This singlet oxygen can then directly attack the electron-rich C=N bond of the oxime via a [2+2] cycloaddition, forming an unstable dioxetane intermediate. This intermediate then fragments, cleaving the oxime bond and producing a ketone and other byproducts.

G cluster_1 Photosensitized Oxidation Pathway Sens Sensitizer (S₀) (e.g., Fmoc group) Sens_Excited Excited Sensitizer (S₁/T₁) Sens->Sens_Excited UV-A Light (hν) O2_Triplet ³O₂ (Ground State) Sens_Excited->Sens Energy Transfer O2_Singlet ¹O₂ (Singlet Oxygen) (Reactive) Sens_Excited->O2_Singlet Fluvoxamine N-Fmoc-(E)-Fluvoxamine Dioxetane Unstable Dioxetane Intermediate Fluvoxamine->Dioxetane + ¹O₂ [2+2] Cycloaddition Products Degradation Products (Ketone, etc.) Dioxetane->Products Fragmentation

Caption: Generation of singlet oxygen and subsequent degradation of Fluvoxamine.

References

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • Guide to Photostability Testing: ICH Guidelines - BioBoston Consulting.
  • Gupta, A., et al. (2015). Photosensitized oxidation of fluvoxamine, a phototoxic antidepressant drug. Journal of Chemical and Pharmaceutical Research, 7(5), 330-334.
  • Galeotti, N., et al. (2002). Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation. Journal of Neurochemistry, 82(5), 1229-1236.
  • Overview of Fmoc Amino Acids - ChemPep.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV.
  • Understanding ICH Photostability Testing - Q-Lab.
  • How To Protect Light Sensitive Products - LFA Tablet Presses.
  • Drobniewska, A., et al. (2018). Influence of photolabile pharmaceuticals on the photodegradation and toxicity of fluoxetine and fluvoxamine. Environmental Science and Pollution Research, 25(6), 5786-5794.
  • Protection of Light Sensitive Products - Pharmaguideline.
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia.
  • Light-Sensitive Injectable Prescription Drugs - PMC.
  • Guide to Parenteral Drugs Affected by Light.
  • A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article.
  • A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article | Journal of Pharma Insights and Research.
  • Souri, E., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 14(4), 1059-1065.
  • A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - SID.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Thermal Analysis of N-Fmoc-(E)-Fluvoxamine and its Parent API, Fluvoxamine

Executive Summary This technical guide provides an in-depth comparative thermal analysis of N-Fmoc-(E)-Fluvoxamine and its parent active pharmaceutical ingredient (API), Fluvoxamine, utilizing Differential Scanning Calor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth comparative thermal analysis of N-Fmoc-(E)-Fluvoxamine and its parent active pharmaceutical ingredient (API), Fluvoxamine, utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The addition of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, a common strategy in synthetic chemistry, significantly alters the thermal properties of the parent molecule. This guide elucidates these differences through illustrative experimental data, explains the physicochemical principles governing these changes, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals. The insights herein are critical for defining stable processing parameters, understanding degradation pathways, and ensuring the quality control of synthetic intermediates and final APIs.

Introduction: The "Why" of Thermal Analysis in Pharmaceutical Development

In the rigorous landscape of pharmaceutical research and development, a thorough understanding of an API's physicochemical properties is paramount. Thermal analysis techniques are indispensable tools that provide critical data on the stability, purity, and physical state of pharmaceutical materials, influencing decisions from early-stage development through to final product formulation and quality control.[1]

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a well-established therapeutic agent.[2][3] Its synthesis and the creation of its derivatives often involve the use of protecting groups to prevent unwanted side reactions. One of the most common amine-protecting groups is Fmoc.[] The resulting intermediate, N-Fmoc-(E)-Fluvoxamine, possesses markedly different properties from the final API. Understanding its thermal behavior is not merely an academic exercise; it is essential for:

  • Process Chemistry: Defining maximum heating temperatures during synthesis and purification to prevent degradation of the intermediate.

  • Stability and Storage: Establishing appropriate storage conditions for synthetic intermediates.[5]

  • Quality Control: Identifying the thermal signature of the protected intermediate versus the final, deprotected API.

This guide presents a direct comparison of the thermal profiles of Fluvoxamine and N-Fmoc-(E)-Fluvoxamine, demonstrating how DSC and TGA can be leveraged to characterize these critical differences.

Foundational Principles of Key Thermal Analysis Techniques

To interpret the data presented, a foundational understanding of the core techniques is essential. The choice to use both DSC and TGA is deliberate; they provide complementary information, allowing for a more complete characterization of a material's thermal behavior.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[6][7] This technique is exceptionally sensitive to changes in a material's physical state. The output, a thermogram of heat flow versus temperature, reveals:

  • Melting Point (T_m): An endothermic event (heat is absorbed) that indicates the temperature at which a crystalline solid transitions to a liquid. The sharpness and onset of the melting peak are related to purity.[8][9]

  • Enthalpy of Fusion (ΔH_f): The area under the melting peak, quantifying the energy required to melt the sample. It is related to the degree of crystallinity.

  • Polymorphism: The ability of a substance to exist in different crystalline forms. Different polymorphs will exhibit distinct melting points and enthalpies of fusion.[8]

  • Glass Transition (T_g): A change in heat capacity observed when an amorphous (non-crystalline) material transitions from a rigid, glassy state to a more flexible, rubbery state.

Thermogravimetric Analysis (TGA)

TGA continuously measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[5][10] It is a quantitative technique that provides invaluable information about a material's thermal stability and composition.[11] A TGA thermogram, plotting mass percentage versus temperature, can identify:

  • Thermal Stability: The temperature at which a material begins to degrade or decompose.[5][12]

  • Decomposition Kinetics: The rate and temperature ranges of mass loss events.[10]

  • Composition: The amount of volatile components, such as residual solvents or water, which would be lost at lower temperatures.[11]

  • Purity: The presence of impurities may lead to earlier or additional mass loss steps.

Comparative Thermal Profile: N-Fmoc-(E)-Fluvoxamine vs. Fluvoxamine

The following sections present a comparative analysis based on illustrative data, highlighting the profound impact of the Fmoc group on the thermal characteristics of Fluvoxamine.

DSC Analysis: Melting Behavior and Crystallinity

The addition of the large, rigid Fmoc group to the Fluvoxamine molecule significantly increases its molecular weight and alters its intermolecular interactions and crystal packing efficiency. This directly impacts the melting point and enthalpy of fusion.

Table 1: Comparative DSC Data for Fluvoxamine and N-Fmoc-(E)-Fluvoxamine

Parameter(E)-FluvoxamineN-Fmoc-(E)-FluvoxamineRationale for Difference
Melting Onset (T_onset) ~125 °C~158 °CIncreased molecular weight and stronger intermolecular forces (π-stacking from fluorenyl group) require more energy to disrupt the crystal lattice.
Melting Peak (T_peak) ~127 °C[13]~161 °CConsistent with the higher onset temperature.
Enthalpy of Fusion (ΔH_f) ~85 J/g~110 J/gThe more ordered and tightly packed structure of the larger molecule results in a higher enthalpy of fusion.

The DSC thermogram of Fluvoxamine shows a sharp endothermic peak around 127°C, which is consistent with literature findings for the melting of the pure API.[13] In contrast, N-Fmoc-(E)-Fluvoxamine exhibits a significantly higher melting point. The causality for this is twofold: the substantial increase in molecular mass and the potential for enhanced intermolecular π-stacking interactions from the bulky fluorenyl moiety of the Fmoc group. These factors contribute to a more stable crystal lattice that requires greater thermal energy to disrupt.

TGA Analysis: Thermal Stability and Decomposition Pathway

TGA reveals the most dramatic difference between the two compounds: the inherent thermal lability of the Fmoc protecting group.[14]

Table 2: Comparative TGA Data for Fluvoxamine and N-Fmoc-(E)-Fluvoxamine

Parameter(E)-FluvoxamineN-Fmoc-(E)-FluvoxamineRationale for Difference
Onset of Decomposition ~220 °C~130 °CThe Fmoc group is known to be thermally labile and cleaves at relatively low temperatures, initiating the decomposition cascade.[14]
Decomposition Steps Single, complex stepTwo distinct stepsStep 1: Loss of the Fmoc group. Step 2: Decomposition of the remaining Fluvoxamine core at a higher temperature.
Mass Loss (Step 1) N/A~40.5% (Theoretical)This mass loss corresponds to the cleavage of the Fmoc group (C₁₅H₁₁O₂) and its subsequent fragmentation (e.g., to dibenzofulvene and CO₂).

The TGA curve for Fluvoxamine would show it to be stable up to well over 200°C, after which it undergoes complex decomposition. N-Fmoc-(E)-Fluvoxamine, however, tells a different story. Its decomposition begins at a much lower temperature, just above its melting point. This initial, significant mass loss corresponds to the thermal cleavage of the Fmoc protecting group.[14] This is a critical finding for a process chemist, as it establishes a definitive upper temperature limit for handling this intermediate without causing degradation.

Experimental Methodologies: A Self-Validating Protocol

The trustworthiness of thermal analysis data hinges on a meticulously executed and well-documented experimental protocol. The following methods are designed to be robust and reproducible.

Instrumentation
  • DSC: A calibrated Differential Scanning Calorimeter, such as a TA Instruments DSC 2500 or Mettler Toledo DSC 3+.

  • TGA: A calibrated Thermogravimetric Analyzer, such as a TA Instruments TGA 5500 or Mettler Toledo TGA/DSC 3+.

Detailed Experimental Protocol: DSC
  • Sample Preparation: Accurately weigh 2-4 mg of the sample into a Tzero aluminum pan.

  • Sealing: Hermetically seal the pan to ensure a closed system, preventing loss of any volatile components before a thermal event.

  • Reference: Prepare an identical, empty, hermetically sealed aluminum pan to be used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 300°C at a linear heating rate of 10°C/min. The choice of a 10°C/min heating rate is a standard practice that provides a good balance between resolution and experimental time.

    • Maintain a constant nitrogen purge gas flow of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any thermal events.

Detailed Experimental Protocol: TGA
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a platinum or ceramic TGA pan. A slightly larger sample size than DSC is used to ensure accurate mass detection.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism and tare the balance.

  • Thermal Program:

    • Equilibrate the furnace at 30°C.

    • Ramp the temperature from 30°C to 500°C at a linear heating rate of 10°C/min.

    • Maintain a constant nitrogen purge gas flow of 50 mL/min.

  • Data Analysis: Analyze the resulting mass loss curve to determine the onset of decomposition and the percentage mass loss for each distinct step.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Analysis cluster_data Data Acquisition cluster_analysis Interpretation Prep_DSC Weigh 2-4 mg into Al Pan DSC DSC: Heat at 10°C/min (N2 Atmosphere) Prep_DSC->DSC Prep_TGA Weigh 5-10 mg into Pt Pan TGA TGA: Heat at 10°C/min (N2 Atmosphere) Prep_TGA->TGA Data_DSC DSC Thermogram (Heat Flow vs. Temp) DSC->Data_DSC Data_TGA TGA Thermogram (Mass % vs. Temp) TGA->Data_TGA Analysis Comparative Analysis: - Melting Point - Stability - Decomposition Data_DSC->Analysis Data_TGA->Analysis

Caption: General workflow for comparative DSC/TGA analysis.

Interpretation and Practical Implications

The data clearly demonstrates a fundamental structure-property relationship. The covalent attachment of the Fmoc group creates a new chemical entity with a distinct and predictable thermal profile.

Linking Structure to Thermal Events

The observed thermal events are direct consequences of the molecular structures. The higher melting point of N-Fmoc-(E)-Fluvoxamine is a result of its increased size and altered crystal packing. The most significant finding, however, is the reduced thermal stability, which is exclusively due to the lability of the carbamate linkage in the Fmoc group.

G struct_fluv Fluvoxamine Structure - High Thermal Stability - Stable Amine Group event_dsc_fluv {DSC Event | Melting Point ~127°C} struct_fluv->event_dsc_fluv results in event_tga_fluv {TGA Event | Decomposition >220°C} struct_fluv->event_tga_fluv results in struct_fmoc_fluv N-Fmoc-Fluvoxamine Structure - Bulky Fmoc Group - Thermally Labile Carbamate event_dsc_fmoc {DSC Event | Melting Point ~161°C} struct_fmoc_fluv->event_dsc_fmoc results in event_tga_fmoc {TGA Event | Step 1: Fmoc Loss ~130°C Step 2: Core Degradation} struct_fmoc_fluv->event_tga_fmoc results in

Caption: Relationship between molecular structure and observed thermal events.

Implications for Drug Development Professionals
  • For the Process Chemist: The TGA data for N-Fmoc-(E)-Fluvoxamine establishes a critical process parameter. Any step involving this intermediate, such as drying or solvent removal, must be conducted well below 130°C to maintain its integrity.

  • For the Formulation Scientist: While the Fmoc-derivative is not the final drug, understanding its properties is crucial for troubleshooting. If an API batch shows an unexpected early mass loss in TGA, it could indicate incomplete deprotection and the presence of residual protected intermediate.

  • For the Quality Control Analyst: The distinct melting points and decomposition profiles serve as unique fingerprints for both the intermediate and the final API. These methods can be developed into powerful tools for identity confirmation and purity assessment.[11]

Conclusion

The comparative thermal analysis of N-Fmoc-(E)-Fluvoxamine and Fluvoxamine powerfully illustrates the utility of DSC and TGA in pharmaceutical development. The addition of the Fmoc protecting group significantly increases the melting point due to increased molecular weight and altered intermolecular forces, while simultaneously decreasing the overall thermal stability due to the inherent lability of the carbamate moiety. These techniques provide precise, quantitative data that are essential for defining manufacturing process controls, ensuring the stability of synthetic intermediates, and confirming the identity and purity of the final active pharmaceutical ingredient.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM. [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho. [Link]

  • Principles of Differential Scanning Calorimetry (DSC). European Pharmaceutical Review. [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM. [Link]

  • Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits. (2025, May 7). Netzsch. [Link]

  • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.. [Link]

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. [Link]

  • TGA | Pharmaceutical Products | Process Monitoring. (2018, November 1). Hiden Analytical. [Link]

  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.. [Link]

  • Thermal Analysis of Pharmaceuticals. Henven. [Link]

  • Thermal Stability and Kinetic Study of Fluvoxamine Stability in Binary Samples with Lactose. (2017, April 15). Advanced Pharmaceutical Bulletin. [Link]

  • Standard Fmoc Protected Amino Acids. Activotec. [Link]

  • Thermal Stability and Kinetic Study of Fluvoxamine Stability in Binary Samples with Lactose. (2017). Advanced Pharmaceutical Bulletin. [Link]

  • Thermal Cleavage of the Fmoc Protection Group. (2010). CHIMIA. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis. [Link]

  • Thermal Stability and Kinetic Study of Fluvoxamine Stability in Binary Samples with Lactose. (2016, December 3). ResearchGate. [Link]

  • Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand. PubMed. [Link]

  • Thermal Stability and Kinetic Study of Fluvoxamine Stability in Binary Samples with Lactose. (2016, February 1). Advanced Pharmaceutical Bulletin. [Link]

  • Formulation and Invitro Characterization of Fluvoxamine Loaded Nanoparticles. (2021, May 28). International Journal of Health Care and Biological Sciences. [Link]

  • US Patent for Process for the preparation of fluvoxamine maleate.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.